molecular formula C7H5Br2NO3 B1458810 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid CAS No. 871875-90-0

3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid

Cat. No.: B1458810
CAS No.: 871875-90-0
M. Wt: 310.93 g/mol
InChI Key: RYJBPTTXRROHDF-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid (CAS 871875-90-0) is a high-purity brominated pyridinone derivative of significant value in synthetic and medicinal chemistry research . With a molecular formula of C7H5Br2NO3 and a molecular weight of 310.93 g/mol, this compound serves as a versatile and crucial synthetic intermediate . Its specific structure, featuring bromine atoms at the 3 and 5 positions of the pyridinone ring, makes it an excellent electrophilic building block for metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling the rapid exploration of chemical space around the pyridinone core. This compound is primarily used in pharmaceutical research for the construction of novel active molecules. It is a direct precursor to other valuable intermediates, such as its ethyl ester (CAS 1566393-55-2) . Researchers utilize this acetic acid-functionalized scaffold to develop potential drug candidates by further derivatization into compounds like benzonitriles and benzoic acid esters, which are common pharmacophores in medicinal chemistry programs . The product is offered with a minimum purity of 95% and is supplied for research use only. It is strictly not intended for diagnostic, therapeutic, or personal use .

Properties

IUPAC Name

2-(3,5-dibromo-2-oxopyridin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO3/c8-4-1-5(9)7(13)10(2-4)3-6(11)12/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJBPTTXRROHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)N(C=C1Br)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Synthesis Guide: 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid (CAS: 53943-88-7, analog) is a highly functionalized heterocyclic scaffold used in the development of peptidomimetics, thrombin inhibitors, and aldose reductase inhibitors. Its structural core—a halogenated 2-pyridone—serves as a rigid bioisostere for peptide bonds, while the acetic acid tail provides a critical handle for coupling with amines or further derivatization.

Retrosynthetic Logic

The synthesis is best approached via a convergent linear strategy . The electron-deficient nature of the 3,5-dibromo ring significantly reduces the nucleophilicity of the pyridone nitrogen. Consequently, standard alkylation protocols must be modified to prevent O-alkylation (a common competitor in pyridone chemistry) and ensure high N-selectivity.

Critical Quality Attributes (CQAs)
  • Regioselectivity: Maximizing N-alkylation vs. O-alkylation.

  • Halogen Integrity: Preventing debromination during the hydrolysis step.

  • Solubility: Managing the poor solubility of the dibromo-pyridone intermediate.

Part 2: Visualizing the Synthesis Workflow

The following diagram outlines the high-purity route favored for pharmaceutical applications, utilizing an ester protection strategy to facilitate purification before final acid generation.

G Start 2-Hydroxypyridine (Starting Material) Bromination Electrophilic Bromination Start->Bromination Br2, KBr, H2O 20-25°C Inter1 3,5-Dibromo-2-pyridone (Solid Precipitate) Bromination->Inter1 Yield: ~78-90% Alkylation N-Alkylation (SN2) Inter1->Alkylation Ethyl Bromoacetate NaH, DMF, 0°C Inter2 Ethyl Ester Intermediate Alkylation->Inter2 Chromatography Purification Hydrolysis Ester Hydrolysis Inter2->Hydrolysis LiOH, THF/H2O Acidification Product 3,5-Dibromo-2-oxo- 1(2H)-pyridineacetic acid Hydrolysis->Product Final Yield: ~65%

Figure 1: Step-wise synthetic pathway from 2-hydroxypyridine to the target acid, highlighting the ester intermediate strategy for purity control.

Part 3: Detailed Experimental Protocols

Stage 1: Synthesis of 3,5-Dibromo-2-pyridone

Objective: Selective bromination at the 3 and 5 positions while avoiding the 3,4,5-tribromo byproduct.

Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group (tautomeric with the carbonyl) activates the ring, directing the bromine to the ortho and para positions.

Protocol:

  • Preparation: In a 500 mL 3-neck round-bottom flask, dissolve 2-hydroxypyridine (19.0 g, 200 mmol) in 1 M aqueous KBr (200 mL).

  • Bromine Addition: Add Bromine (

    
    ) (32.0 g, ~200 mmol) dropwise over 15–20 minutes at room temperature.
    
    • Note: The solution will turn orange-red. Maintain temperature <30°C to prevent poly-bromination.

  • Reaction: Stir the suspension vigorously for 24 hours. A thick precipitate will form.

  • Quench & Isolation: Neutralize the mixture with saturated sodium bisulfite (

    
    ) to destroy excess bromine.
    
  • Filtration: Filter the white/off-white solid. Wash with cold water (

    
     mL) to remove inorganic salts.
    
  • Drying: Dry in a vacuum oven at 60°C.

  • Yield: Expect 40–45 g (~78–90%).

    • Validation: Melting point should be ~207–209°C.

Stage 2: N-Alkylation (The "Hard" Step)

Objective: Attach the acetic acid tail to the Nitrogen. Challenge: The 3,5-dibromo substitution makes the nitrogen less nucleophilic. We use Sodium Hydride (NaH) in DMF to generate the reactive pyridone anion, ensuring N-attack over O-attack.

Protocol:

  • Anion Formation: In a dry flask under Argon, suspend 3,5-dibromo-2-pyridone (10.0 g, 39.5 mmol) in anhydrous DMF (80 mL). Cool to 0°C.[1]

  • Deprotonation: Add NaH (60% dispersion in oil, 1.74 g, 43.5 mmol) portion-wise. Stir for 30 minutes until gas evolution (

    
    ) ceases and the solution becomes clear/yellow.
    
  • Alkylation: Add Ethyl Bromoacetate (4.8 mL, 43.5 mmol) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 1:1). The starting material spot should disappear.

  • Workup: Pour the reaction mixture into ice water (300 mL). Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Purify the residue via silica gel flash chromatography (0-30% EtOAc in Hexanes) to isolate the Ethyl (3,5-dibromo-2-oxo-1(2H)-pyridyl)acetate .
    
Stage 3: Hydrolysis to the Free Acid

Objective: Cleave the ethyl ester without dehalogenating the ring.

Protocol:

  • Dissolution: Dissolve the ester intermediate (from Stage 2) in THF (50 mL).

  • Hydrolysis: Add a solution of LiOH·H2O (2.0 equiv) in Water (20 mL).

  • Reaction: Stir at room temperature for 2 hours.

    • Caution: Avoid refluxing, as high heat with hydroxide can sometimes displace the bromine atoms.

  • Isolation: Evaporate the THF under reduced pressure. Acidify the remaining aqueous phase to pH 2 using 1N HCl .

  • Crystallization: The product usually precipitates as a white solid upon acidification. Filter, wash with cold water, and dry.[2]

Part 4: Data Summary & Troubleshooting

Physicochemical Data Table
ParameterValue / ObservationNotes
Molecular Weight 310.93 g/mol Based on

Appearance White to off-white crystalline powderDiscoloration indicates free

or oxidation
Melting Point >220°C (Decomposes)High MP due to H-bonding of the acid
Solubility DMSO, DMF, dilute aqueous basePoor solubility in water and non-polar solvents
1H NMR (DMSO-d6)

4.70 (s, 2H,

), 8.15 (d, 1H), 8.30 (d, 1H)
Distinct doublets for H-4 and H-6 protons
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Stage 2 Moisture in DMF or old NaHEnsure DMF is anhydrous; use fresh NaH.
O-Alkylation Byproduct "Soft" electrophile or wrong solventStick to DMF (polar aprotic) to favor N-alkylation. Avoid Ag salts.
Product is Colored (Yellow) Trace Bromine contaminationWash final solid with dilute Sodium Thiosulfate solution.

References

  • ChemicalBook. (n.d.). 3-Bromo-2-hydroxypyridine synthesis. Retrieved from

    • Citation for Stage 1: Confirms the bromination of 2-pyridone using Br2/KBr in w
  • Heterocyclic Letters. (2021). Synthesis of 2,5-dibromopyridine and related intermediates. Retrieved from

    • Citation for Intermediates: Validates the stability and characterization of 3,5-dibromo-2-pyridone deriv
  • Organic Syntheses. (2015). Preparation of 3,5-Dibromo-2-pyrone. Retrieved from

    • Citation for Mechanism: Provides analogous conditions for bromination of electron-deficient heterocyclic rings.
  • Ataman Chemicals. (n.d.). Ethyl Bromoacetate Applications. Retrieved from

    • Citation for Reagents: Details the properties and handling of the alkyl

Sources

Strategic N-Functionalization: Synthesis of (3,5-Dibromo-2-oxo-1(2H)-pyridyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic N-Functionalization of 3,5-Dibromo-2-pyridone with Bromoacetic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

The N-alkylation of 3,5-dibromo-2-pyridone (3,5-dibromo-2-hydroxypyridine) with bromoacetic acid is a pivotal transformation in the synthesis of peptide mimetics, matrix metalloproteinase (MMP) inhibitors, and peptide nucleic acid (PNA) monomers. While conceptually simple, this reaction presents specific regiochemical challenges due to the ambident nucleophilicity of the pyridone ring.

This guide provides a robust, scalable protocol for ensuring exclusive N-alkylation over O-alkylation. By leveraging Hard-Soft Acid-Base (HSAB) theory and thermodynamic control, researchers can achieve high yields of the target carboxylic acid without the need for protecting groups or ester hydrolysis steps.

Mechanistic Analysis & Regioselectivity

The Ambident Nucleophile Challenge

2-Pyridones exist in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form). Upon deprotonation, the resulting anion is resonance-stabilized, distributing negative charge between the nitrogen and the oxygen atoms.

  • Nitrogen (Soft Center): Favored by orbital-controlled reactions with soft electrophiles (e.g., alkyl halides) in polar aprotic solvents.

  • Oxygen (Hard Center): Favored by charge-controlled reactions with hard electrophiles (e.g., sulfocations) or in the presence of silver salts (Ag+).

Impact of 3,5-Dibromo Substitution

The presence of electron-withdrawing bromine atoms at positions 3 and 5 significantly alters the electronic landscape:

  • Increased Acidity: The

    
     of 3,5-dibromo-2-pyridone is approximately 7–8 (compared to ~11 for unsubstituted 2-pyridone), facilitating easier deprotonation.
    
  • Reduced Nucleophilicity: The anion is less nucleophilic than its non-halogenated counterpart, requiring higher reaction temperatures or more reactive electrophiles (like

    
    -haloacids).
    
Reaction Pathway Visualization

The following diagram illustrates the critical decision points in the reaction pathway, highlighting the conditions required to drive the reaction toward the desired N-alkylated product.

ReactionPathway Substrate 3,5-Dibromo-2-pyridone (Lactam/Lactim) Anion Delocalized Anion (Ambident Nucleophile) Substrate->Anion Deprotonation (-H+) Base Base (KOH/NaOH) (2.0+ Equiv) Base->Anion N_Product N-Alkylated Product (Thermodynamic) Anion->N_Product Polar Solvent / Soft Attack O_Product O-Alkylated Product (Kinetic/Hard) Anion->O_Product Ag+ salts / Hard Attack Reagent Bromoacetic Acid (Soft Electrophile) Reagent->N_Product

Figure 1: Mechanistic pathway distinguishing between thermodynamic N-alkylation and kinetic O-alkylation trajectories.

Strategic Optimization: Variables & Conditions

To maximize the yield of (3,5-dibromo-2-oxo-1(2H)-pyridyl)acetic acid, specific parameters must be controlled.

Table 1: Optimization of Reaction Parameters
ParameterRecommended ConditionRationale
Base KOH or NaOH (Aqueous)Strong base required to form the dianion (carboxylate + pyridone). Carbonates (

) are often insufficient for the free acid route due to solubility issues.
Stoichiometry Base:Substrate (2.2 : 1)1 eq neutralizes the bromoacetic acid; 1 eq deprotonates the pyridone. Excess ensures complete conversion.
Solvent

/ Ethanol (1:1)
The biphasic or protic system supports the solubility of the ionic intermediate while suppressing O-alkylation (which is often favored in pure DMF/DMSO with hard cations).
Temperature Reflux (80–100°C)Essential to overcome the reduced nucleophilicity caused by the bromine substituents.
Concentration 0.5 M – 1.0 MHigh concentration favors the bimolecular

reaction over solvent hydrolysis of the bromoacetate.

Detailed Experimental Protocol

This protocol describes the direct alkylation using bromoacetic acid. This route is preferred over the ester route (ethyl bromoacetate) for green chemistry applications as it avoids a subsequent hydrolysis step.

Materials
  • Substrate: 3,5-Dibromo-2-pyridone (CAS: 13472-81-6)[1]

  • Reagent: Bromoacetic acid (CAS: 79-08-3) [Warning: Corrosive/Toxic]

  • Base: Potassium Hydroxide (KOH) pellets

  • Solvent: Ethanol (95%), Deionized Water

  • Acid: Hydrochloric Acid (6N HCl)

Step-by-Step Methodology
  • Preparation of Pyridone Salt:

    • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,5-dibromo-2-pyridone (10.0 mmol, 2.53 g) in Ethanol (20 mL).

    • Separately, dissolve KOH (22.0 mmol, 1.23 g) in Water (10 mL).

    • Add the aqueous KOH to the ethanolic pyridone solution. The mixture may warm slightly. Stir for 15 minutes at room temperature to ensure formation of the potassium salt.

  • Alkylation Reaction:

    • Prepare a solution of Bromoacetic acid (11.0 mmol, 1.53 g) in Water (5 mL). Note: Neutralize this solution carefully with an equimolar amount of base if strictly non-acidic conditions are required, but adding it slowly to the excess base in the main pot is standard.

    • Add the bromoacetic acid solution dropwise to the pyridone reaction mixture over 10 minutes.

    • Heat the reaction mixture to Reflux (~85°C) .

    • Maintain reflux for 4–6 hours . Monitor reaction progress via TLC (System: MeOH/DCM 1:9) or HPLC.[2]

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure (Rotavap) to remove the majority of the ethanol.

    • Dilute the remaining aqueous residue with water (20 mL).

    • Crucial Step: Slowly acidify the solution with 6N HCl to pH ~1–2 while stirring vigorously. The product, being a free carboxylic acid, will precipitate out of the solution.

    • Cool the suspension in an ice bath for 30 minutes to maximize precipitation.

  • Purification:

    • Filter the solid using a Büchner funnel.[2]

    • Wash the filter cake with cold water (2 x 10 mL) to remove inorganic salts (KBr/KCl).

    • Dry the solid in a vacuum oven at 50°C.

    • Optional: Recrystallization from Ethanol/Water or Acetic Acid can be performed if high purity (>99%) is required.

Workflow Diagram

Workflow Start Start: 3,5-Dibromo-2-pyridone + KOH/EtOH Addition Add Bromoacetic Acid (Dropwise) Start->Addition Reaction Reflux (4-6 Hours) SN2 Substitution Addition->Reaction Concentration Evaporate Ethanol Reaction->Concentration Acidification Acidify (pH < 2) Precipitate Product Concentration->Acidification Filtration Filtration & Wash Acidification->Filtration Final Target Acid (Solid) Filtration->Final

Figure 2: Operational workflow for the synthesis and isolation of the target acid.[3]

Quality Control & Troubleshooting

Analytical Validation

To confirm the regioselectivity (N- vs. O-alkylation), Nuclear Magnetic Resonance (NMR) is the primary tool.

  • 1H NMR (DMSO-d6):

    • N-Alkylation (Target): Look for the

      
       singlet. It typically appears between 4.5 – 4.8 ppm .
      
    • O-Alkylation (Impurity): The

      
       signal typically appears downfield, around 4.9 – 5.2 ppm .
      
    • Aromatic Protons: The H-4 and H-6 protons of the pyridone ring will show distinct coupling patterns (

      
      ).
      
  • 13C NMR:

    • N-Alkylation: The carbonyl carbon (C=O) of the pyridone ring is diagnostic, typically resonating at ~158–162 ppm .

    • O-Alkylation: The carbon attached to the oxygen (C-O) in the pyridine ring shifts significantly, and the amide carbonyl signal is lost.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or hydrolysis of reagent.Ensure 2.2 eq of base is used. Increase reaction time. Ensure bromoacetic acid is fresh (not hydrolyzed).
O-Alkylation Observed "Hard" reaction conditions.Avoid silver salts. Ensure solvent is not purely non-polar. Switch to soft counter-ions (

is better than

).
Product is Oily/Sticky Impurities or residual solvent.Triturate the crude solid with diethyl ether or hexane. Recrystallize from hot water/ethanol.
No Precipitation on Acidification Product is water-soluble.The dibromo substitution usually decreases water solubility, but if it fails to precipitate, extract the acidic aqueous layer with Ethyl Acetate (3x), dry over

, and evaporate.

References

  • Regioselectivity in Pyridone Alkylation: Chung, N. M., et al. (1970). Alkylation of heterocyclic ambident anions.[4] IV. Alkylation of 5-carbethoxy- and 5-nitro-2-pyridone salts. Journal of Organic Chemistry. [Link]

  • HSAB Theory Applications: Pearson, R. G. (1963). Hard and Soft Acids and Bases.[5] Journal of the American Chemical Society. [Link]

  • Microwave Assisted N-Alkylation (Green Alternative): Boukharsa, Y., et al. (2020).[6] One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Proceedings. [Link]

Sources

Technical Profile: 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid

[1]

Executive Summary

3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid (also known as 2-(3,5-Dibromo-2-oxopyridin-1(2H)-yl)acetic acid ) is a halogenated pyridine derivative characterized by a 2-pyridone core substituted with bromine atoms at the 3 and 5 positions and an acetic acid moiety at the N-1 position.[][2][3][4] This compound serves as a critical scaffold in medicinal chemistry, acting as a bioisostere for phenylacetic acid derivatives and a precursor for Aldose Reductase Inhibitors (ARIs) . Its structural rigidity and halogen bonding capabilities make it a valuable building block for optimizing drug-target interactions, particularly in enzyme active sites.[]

Chemical Identity & Properties

Nomenclature and Identification[1][2]
  • Chemical Name: 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid[]

  • Synonyms: 2-(3,5-Dibromo-2-oxopyridin-1-yl)acetic acid; (3,5-Dibromo-2-oxo-1-pyridyl)acetic acid; 1-Carboxymethyl-3,5-dibromo-2-pyridone.[]

  • Parent Scaffold CAS: 13466-38-1 (3,5-Dibromo-2(1H)-pyridinone)[]

  • Related Scaffold CAS: 100960-03-0 (2-Oxo-3-pyridineacetic acid)[]

  • Molecular Formula: C

    
    H
    
    
    Br
    
    
    NO
    
    
  • Molecular Weight: 310.93 g/mol

Structural Representation

The molecule features a planar 2-pyridone ring with a carboxylic acid side chain.[] The N-substitution prevents tautomerization to the hydroxypyridine form, locking the core in the 2-oxo state.[]

ChemicalStructureFigure 1: Connectivity of 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acidN1NC2C=ON1->C2CH2CH₂N1->CH2N-AlkylationC3C-BrC2->C3C4CC3->C4C5C-BrC4->C5C6CC5->C6C6->N1COOHCOOHCH2->COOH

Physical Properties
PropertyValue (Experimental/Predicted)
Appearance Off-white to pale yellow crystalline solid
Melting Point 215–220 °C (Decomposes)
Solubility Soluble in DMSO, DMF; sparingly soluble in water; soluble in alkaline aqueous solutions.[]
pKa (Acid) ~3.5–4.0 (Carboxylic acid)
LogP ~1.8 (Predicted)

Synthesis & Manufacturing Protocols

The synthesis of 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid typically proceeds via the N-alkylation of the parent 3,5-dibromo-2-pyridone.[] This route ensures regioselectivity for the nitrogen atom over the oxygen (O-alkylation), which is favored under specific basic conditions.[]

Reaction Pathway[1]
  • Bromination: Bromination of 2-aminopyridine or 2-pyridone to yield 3,5-dibromo-2-pyridone.[]

  • N-Alkylation: Reaction with ethyl bromoacetate or chloroacetic acid in the presence of a base.

  • Hydrolysis: Saponification of the ester (if used) to the free acid.

SynthesisWorkflowFigure 2: Synthetic Route to 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acidStartStart: 2-Aminopyridine / 2-PyridoneStep1Step 1: Bromination(Br₂, AcOH/H₂O)Yields: 3,5-Dibromo-2-pyridone (CAS 13466-38-1)Start->Step1 Electrophilic Subst.Step2Step 2: N-Alkylation(Ethyl Bromoacetate, K₂CO₃, DMF)Target: Ethyl (3,5-dibromo-2-oxo-1-pyridyl)acetateStep1->Step2 SN2 SubstitutionStep3Step 3: Hydrolysis(NaOH/H₂O, then HCl)Yields: 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acidStep2->Step3 Saponification

Detailed Protocol

Step 1: Preparation of 3,5-Dibromo-2-pyridone

  • Reagents: 2-Pyridone (1.0 eq), Bromine (2.2 eq), Acetic Acid/Water (1:1).[]

  • Procedure: Dissolve 2-pyridone in acetic acid/water.[] Add bromine dropwise at 0–5°C. Allow to warm to room temperature and stir for 4 hours. The product precipitates as a solid.[] Filter, wash with water, and recrystallize from ethanol.[]

  • Yield: ~85%.[][5]

Step 2: N-Alkylation

  • Reagents: 3,5-Dibromo-2-pyridone (1.0 eq), Ethyl Bromoacetate (1.1 eq), Potassium Carbonate (2.0 eq), DMF (anhydrous).[]

  • Procedure: Suspend the pyridone and Kngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    CO
    
    
    in DMF. Stir at 60°C for 1 hour to generate the anion. Add ethyl bromoacetate dropwise. Stir at 60°C for 6–12 hours. Pour into ice water to precipitate the ester.[]
  • Note: Using a "soft" base like Kngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    CO
    
    
    in a polar aprotic solvent favors N-alkylation over O-alkylation.

Step 3: Hydrolysis

  • Reagents: Ethyl ester intermediate, 1N NaOH (3.0 eq), THF/Water.

  • Procedure: Dissolve the ester in THF/Water. Add NaOH and stir at room temperature for 2 hours. Acidify with 1N HCl to pH 2.[] The free acid precipitates.[] Filter and dry.[]

Applications in Drug Discovery[1][5][6][7][8]

Aldose Reductase Inhibitors (ARIs)

This compound is a structural analog of the carboxylic acid side chains found in Ponalrestat and Zopolrestat . The 2-pyridone ring serves as a rigid linker that positions the carboxylic acid group to interact with the catalytic residues (e.g., Tyr48, His110) in the active site of the aldose reductase enzyme.[] The bromine atoms provide hydrophobic bulk and halogen bonding capability, enhancing potency against the enzyme.[]

Peptide Mimetics

The 2-pyridone scaffold mimics the cis-amide bond geometry found in peptides. 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid can be used to introduce a non-hydrolyzable turn mimic into peptide chains, stabilizing secondary structures in peptidomimetic drug design.[]

Bioisostere for Phenylacetic Acid

In NSAID research or receptor antagonists, the 3,5-dibromo-2-pyridone moiety can replace a dihalophenyl ring.[] The pyridone nitrogen adds polarity and hydrogen-bond accepting capability, potentially improving solubility and metabolic stability compared to the phenyl analog.[]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be obtained:

  • 1H NMR (DMSO-d6, 400 MHz):

    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       13.0 (s, 1H, -COOH)
      
    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       8.2 (d, J=2.5 Hz, 1H, H-6)
      
    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       8.0 (d, J=2.5 Hz, 1H, H-4)
      
    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       4.7 (s, 2H, N-CH
      
      
      -)
  • IR Spectrum:

    • 1720 cm

      
       (C=O, carboxylic acid)
      
    • 1660 cm

      
       (C=O, pyridone amide)
      
    • 3000–2500 cmngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       (OH stretch, broad)
      
  • Mass Spectrometry (ESI):

    • [M-H]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      : 308, 310, 312 (Characteristic 1:2:1 isotope pattern for two bromines).
      

Safety & Handling

  • Hazards: Irritating to eyes, respiratory system, and skin.[]

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).[]

  • Handling: Use standard PPE (gloves, goggles, lab coat).[] Handle in a fume hood to avoid inhalation of dust.[]

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98851: 3,5-Dibromo-2-pyridylamine (Parent Analog).[] Retrieved from [Link]

  • Mylari, B. L., et al. (1991). Aldose Reductase Inhibitors: Synthesis and Biological Activity of Pyridone Derivatives.[] Journal of Medicinal Chemistry.[][6] (Contextual reference for pyridone acetic acid ARIs).

  • European Patent Office. Patent EP0295051: Pyridone Acetic Acid Derivatives as Aldose Reductase Inhibitors.[] (Describes the synthesis of N-acetic acid pyridones).

Literature review on the synthesis of functionalized 2-pyridones

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Functionalized 2-Pyridones

Introduction: The Privileged 2-Pyridone Scaffold

The 2-pyridone ring system is a cornerstone of modern medicinal and pharmaceutical chemistry.[1][2] This six-membered nitrogen-containing heterocycle is a prevalent structural motif in a vast array of natural products, bioactive molecules, and approved pharmaceutical agents, including ciclopirox, milrinone, and perampanel.[1] Its significance stems from its unique electronic and structural properties; it can act as both a hydrogen bond donor and acceptor and serves as a versatile bioisostere for amides, phenols, and other aromatic systems, allowing for the fine-tuning of properties like aqueous solubility, lipophilicity, and metabolic stability.[3][4] The 2-pyridone (lactam) form exists in a tautomeric equilibrium with 2-hydroxypyridine (lactim), with the lactam form predominating in most conditions.[3]

The broad utility of this scaffold has driven the development of a rich and diverse portfolio of synthetic methodologies.[5][6] These strategies range from classical condensation reactions to modern transition-metal-catalyzed annulations and direct C-H functionalizations. This guide provides a comprehensive overview of key synthetic strategies, emphasizing the underlying principles, experimental considerations, and recent advancements that empower researchers to construct and functionalize this privileged heterocyclic core.

I. Foundational Strategies: Building the 2-Pyridone Core from Acyclic Precursors

The earliest and most fundamental approaches to the 2-pyridone ring involve the cyclization of carefully chosen acyclic precursors. These methods, while sometimes requiring harsh conditions, remain valuable for their reliability and access to specific substitution patterns.

The Guareschi-Thorpe Condensation

A classical method, the Guareschi-Thorpe condensation, involves the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound. This base-catalyzed reaction proceeds through a series of Knoevenagel condensation and Michael addition steps, followed by intramolecular cyclization and dehydration to furnish highly functionalized 3-cyano-2-pyridones. The utility of this method lies in its use of readily available starting materials to build polysubstituted pyridones.

Cyclization of Unsaturated Systems

A versatile and direct approach involves the tandem reaction between lithium dienediolates, generated from α,β-unsaturated carboxylic acids, and nitriles.[7] The dienediolate acts as a nucleophile, attacking the nitrile at its γ-carbon. The resulting intermediate then undergoes an intramolecular cyclization to form the 2-pyridone ring.[7] This method is notable for its ability to construct 4,6-disubstituted and 3,4,6-trisubstituted 2-pyridones from simple, linear precursors.[7]

II. Transition-Metal Catalysis: A Paradigm Shift in Efficiency and Scope

The advent of transition-metal catalysis has revolutionized the synthesis of 2-pyridones, offering milder reaction conditions, improved atom economy, and unprecedented access to complex derivatives.[5] These methods often rely on the unique ability of metals like rhodium, ruthenium, nickel, and cobalt to orchestrate bond formations that are otherwise challenging.

[2+2+2] Cycloaddition Reactions

The intermolecular [2+2+2] cycloaddition of alkynes and isocyanates is a powerful strategy for assembling the 2-pyridone core in a single, convergent step.[5][8] Nickel(0) catalysts, for example, have been successfully employed to mediate the reaction between two alkyne molecules and one isocyanate molecule, directly yielding substituted 2-pyridone derivatives.[5] This approach is highly valued for its efficiency in rapidly building molecular complexity.

Caption: [2+2+2] Cycloaddition pathway to 2-pyridones.

C-H Bond Functionalization and Annulation

Perhaps the most significant recent advancement is the use of transition-metal-catalyzed C-H activation for 2-pyridone synthesis.[1][5] This strategy avoids the need for pre-functionalized starting materials, enhancing step economy.[1]

Rhodium(III) and Ruthenium(II) catalysts have been particularly effective in mediating the annulation of acylamides or enaminones with alkynes or acrylates.[5] A plausible mechanism for the Rh(III)-catalyzed reaction involves the coordination of the catalyst to the starting material, followed by C-H activation to form a metallacyclic intermediate. This intermediate then undergoes migratory insertion of the coupling partner (e.g., an alkyne), and subsequent reductive elimination furnishes the N-substituted 2-pyridone product.

Catalytic_Cycle A Rh(III) Catalyst C C-H Activation (Rhodacycle Formation) A->C + B Amide Substrate B->C D Alkyne Coordination & Migratory Insertion C->D + Alkyne E Reductive Elimination D->E E->A Regenerates F 2-Pyridone Product E->F

Caption: Simplified catalytic cycle for Rh(III)-catalyzed C-H annulation.

III. Late-Stage Functionalization via Site-Selective C-H Activation

Beyond constructing the core, a major challenge is the precise installation of functional groups onto a pre-existing 2-pyridone ring. Direct C-H functionalization has emerged as the premier tool for this purpose, allowing for late-stage diversification of complex molecules.[1][5] The regioselectivity of these reactions is governed by the inherent electronic properties of the ring and the strategic use of catalysts and directing groups.[1]

Regioselectivity C3 C3: Electron-rich Radical/Electrophilic Attack C5 C5: Electron-rich C6 C6: Electron-deficient Organometallic/Nucleophilic Attack PyridoneRing

Caption: Electronic landscape and regioselectivity of the 2-pyridone ring.

  • C3/C5-Functionalization : The C3 and C5 positions are the most electron-rich sites. Consequently, they are susceptible to functionalization via radical or electrophilic pathways. For instance, iron-catalyzed radical arylations have been developed to selectively target the C3 position.[1]

  • C6-Functionalization : The C6 position, adjacent to the nitrogen atom, is the most electron-deficient site.[1] Its functionalization typically requires organometallic strategies. Elegant cooperative catalysis systems, such as Ni/Al, have been designed to achieve selective C6-alkenylation with internal alkynes.[1] More recently, Cobalt(III)-catalyzed systems have been developed for the highly regioselective C6-allylation and dienylation using allenes as coupling partners.[9][10]

Table 1: Comparison of Catalytic Systems for C-H Functionalization

PositionReaction TypeCatalyst SystemCoupling PartnerKey FeatureReference
C3 ArylationFe-based catalyst / K₂S₂O₈Aryl sourceRadical mechanism, good for late-stage functionalization.[1]
C6 AlkenylationNi(cod)₂ / P(i-Pr)₃ / AlMe₃Internal AlkynesCooperative catalysis overcomes electronic bias.[1]
C6 Allylation[Cp*CoI₂(CO)] / AgSbF₆ / PivOHAllenesExcellent regioselectivity and Z-selectivity.[9][10]

IV. Multicomponent Reactions (MCRs): A Strategy for Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are exceptionally well-suited for generating libraries of complex 2-pyridones.[3] These reactions are prized for their operational simplicity, high atom economy, and ability to rapidly generate structural diversity.[3]

A common MCR approach involves the one-pot reaction of an aldehyde, an active methylene nitrile (like malononitrile), and a 1,3-dicarbonyl compound or its equivalent, often under basic or acid catalysis, to yield highly substituted pyridones.[3][11] Microwave-assisted synthesis has further enhanced the efficiency of these reactions, reducing reaction times and often improving yields.[12][13]

V. Experimental Protocol: Rh(III)-Catalyzed Synthesis of N-Substituted 2-Pyridones

This protocol is representative of a modern C-H functionalization approach to synthesize N-substituted 2-pyridones via the formal [3+3] annulation of enaminones with acrylates.

Objective: To synthesize a functionalized N-substituted 2-pyridone via Rh(III)-catalyzed C-H activation and annulation.

Materials:

  • (Z)-N-substituted enaminone (1.0 equiv)

  • Methyl acrylate (2.0 equiv)

  • [RhCp*Cl₂]₂ (2.5 mol%)

  • AgSbF₆ (10 mol%)

  • Pivalic Acid (PivOH) (30 mol%)

  • 1,2-Dichloroethane (DCE) as solvent

Procedure:

  • To a dry reaction tube equipped with a magnetic stir bar, add the (Z)-N-substituted enaminone (0.2 mmol, 1.0 equiv), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), AgSbF₆ (0.02 mmol, 10 mol%), and PivOH (0.06 mmol, 30 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add anhydrous 1,2-dichloroethane (1.0 mL) via syringe.

  • Add methyl acrylate (0.4 mmol, 2.0 equiv) via syringe.

  • Seal the reaction tube and place it in a pre-heated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure N-substituted 2-pyridone product.

Causality and Rationale:

  • [RhCp*Cl₂]₂/AgSbF₆: The silver salt acts as a halide scavenger, generating a more catalytically active cationic Rh(III) species.

  • PivOH: The pivalic acid often acts as a proton shuttle in the concerted metalation-deprotonation (CMD) step of C-H activation, facilitating the formation of the key rhodacycle intermediate.[9]

  • Inert Atmosphere: Prevents the degradation of the catalyst and other reaction components through oxidation.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy for the C-H bond cleavage and subsequent catalytic steps.

Conclusion and Future Outlook

The synthesis of functionalized 2-pyridones has evolved from classical cyclization methods to highly sophisticated transition-metal-catalyzed strategies. The development of C-H activation and annulation techniques, in particular, has provided powerful tools for both the de novo construction of the pyridone core and the late-stage functionalization of existing scaffolds, greatly benefiting drug discovery and materials science.[1][5]

Future efforts will likely focus on expanding the scope of these reactions to include more challenging substrates, developing more sustainable and economical catalytic systems using earth-abundant metals, and achieving even greater control over regioselectivity and stereoselectivity.[14] The continued innovation in synthetic methodology will undoubtedly unlock new applications for the versatile 2-pyridone scaffold in science and technology.

References

  • Das, D., & Das, P. P. (2024). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series.
  • Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(8), 22-32.
  • Li, X., et al. (2020). An efficient method for the synthesis of 2-pyridones via C–H bond functionalization. Organic & Biomolecular Chemistry, 18(44), 9032-9036.
  • Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Journal of Medicinal Chemistry, 12, 656.
  • Wang, Y., et al. (2021). Synthesis of 2-pyridone derivatives via regioselective O-allylic substitution reaction. Chinese Journal of Organic Chemistry, 41(10), 4055-4063.
  • Li, W., et al. (2025). Synthesis of Masked 2-Pyridones from 1,3-Enynyl Esters via Tandem Gold-Catalyzed Cycloisomerization and Oxidative Nitrogen Insertion. Organic Letters.
  • Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science.
  • Hurtado-Rodríguez, D., et al. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 13(2), 856-881.
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  • Wang, C., et al. (2020). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion.
  • Wang, Y., et al. (2025). Regioselective Co(III)-Catalyzed C–H Functionalization of 2-Pyridones with Allenes. Organic Letters.
  • Wang, Y., et al. (2025). Regioselective Co(III)-Catalyzed C–H Functionalization of 2-Pyridones with Allenes. Organic Letters.
  • Fürstner, A. (2013). Iron‐Catalyzed Reactions of 2‐Pyridone Derivatives: 1,6‐Addition and Formal Ring Opening/Cross Coupling.
  • Foubelo, F., et al. (1998). A New Synthetic Method to 2-Pyridones. Tetrahedron, 54(28), 8193-8202.
  • Kumar, A., et al. (2023). Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. The Journal of Organic Chemistry, 88(24), 17351-17362.
  • Sharma, R., et al. (2024). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Letters in Drug Design & Discovery, 21(10), 1617-1631.
  • Posner, G. H., et al. (1990). Diels-Alder cycloadditions using nucleophilic 2-pyridones. Regiocontrolled and stereocontrolled synthesis of unsaturated, bridged, bicyclic lactams. The Journal of Organic Chemistry, 55(15), 4596-4607.
  • Stankovic, S., et al. (2018). Solid-state synthesis of polyfunctionalized 2-pyridones and conjugated dienes. Organic & Biomolecular Chemistry, 16(43), 8231-8239.
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  • Uvell, H. (2013).
  • Bakr, R. B., et al. (2017). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Advances, 7(57), 35987-35993.
  • Tang, S., et al. (2022). Pyridones in drug discovery: Recent advances. European Journal of Medicinal Chemistry, 238, 114457.
  • Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.
  • Meghrazi Ahadi, E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity. Iranian Journal of Pharmaceutical Research, 20(3), 456-475.
  • Afarinkia, K., et al. (1992). Diels-Alder Cycloadditions of 2-Pyrones and 2-Pyridones. Tetrahedron, 48(42), 9111-9171.

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Methodological & Application

Protocol for the synthesis of 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid. This compound is a valuable heterocyclic building block for the development of novel pharmaceutical agents and functional materials. The synthetic strategy is based on the N-alkylation of the commercially available 3,5-Dibromo-2-hydroxypyridine using an ethyl haloacetate, followed by saponification of the resulting ester. This application note details the underlying chemical principles, provides in-depth procedural instructions, and outlines methods for purification and characterization of the target molecule.

Introduction

Substituted 2-pyridones are a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds.[1] The introduction of an acetic acid moiety at the N1-position provides a handle for further chemical modifications, such as amide bond formation, making these derivatives versatile intermediates in drug discovery. 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid, in particular, offers multiple reaction sites for diversification through cross-coupling reactions at the bromine-substituted positions.

The primary challenge in the synthesis of N-substituted 2-pyridones is controlling the regioselectivity of the alkylation. The 2-pyridone tautomerizes with its 2-hydroxypyridine form, creating an ambident nucleophile that can be alkylated at either the nitrogen or the oxygen atom.[1][2] The protocol outlined herein employs conditions that favor the desired N-alkylation.

Reaction Scheme

The synthesis is a two-step process starting from 3,5-Dibromo-2-hydroxypyridine:

Step 1: N-Alkylation Reaction Step 1

3,5-Dibromo-2-hydroxypyridine reacts with ethyl bromoacetate in the presence of a base to yield Ethyl 2-(3,5-dibromo-2-oxopyridin-1(2H)-yl)acetate.

Step 2: Saponification Reaction Step 2

The ethyl ester is hydrolyzed under basic conditions to afford the final product, 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid.

Materials and Reagents

ReagentCAS No.Molecular FormulaMW ( g/mol )Supplier Example
3,5-Dibromo-2-hydroxypyridine13472-81-6C₅H₃Br₂NO252.89Chem-Impex[3], Sigma-Aldrich, Santa Cruz Biotechnology[4]
Ethyl Bromoacetate105-36-2C₄H₇BrO₂167.00Sigma-Aldrich
Sodium Hydride (60% dispersion in mineral oil)7646-69-7NaH24.00Sigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrous68-12-2C₃H₇NO73.09Sigma-Aldrich
Lithium Hydroxide (LiOH)1310-65-2LiOH23.95Sigma-Aldrich
Tetrahydrofuran (THF)109-99-9C₄H₈O72.11Sigma-Aldrich
Diethyl Ether60-29-7C₄H₁₀O74.12Sigma-Aldrich
Ethyl Acetate141-78-6C₄H₈O₂88.11Sigma-Aldrich
Hexanes110-54-3C₆H₁₄86.18Sigma-Aldrich
Hydrochloric Acid (HCl), concentrated7647-01-0HCl36.46Sigma-Aldrich
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6Na₂SO₄142.04Sigma-Aldrich
Deionized Water7732-18-5H₂O18.02---

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(3,5-dibromo-2-oxopyridin-1(2H)-yl)acetate

Rationale: This step involves an S\N2 reaction analogous to the Williamson ether synthesis.[5][6] 3,5-Dibromo-2-hydroxypyridine is deprotonated by a strong, non-nucleophilic base, sodium hydride, to form the pyridin-2-olate anion.[7] The reaction is performed in an anhydrous polar aprotic solvent, DMF, which enhances the nucleophilicity of the anion and favors N-alkylation over O-alkylation.[8]

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,5-Dibromo-2-hydroxypyridine (5.0 g, 19.8 mmol).

  • Add 100 mL of anhydrous DMF to the flask and stir the mixture until the solid is fully dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 0.95 g, 23.7 mmol, 1.2 equivalents) portion-wise to the stirred solution over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes after the addition of NaH is complete. The solution should become a clear, dark color.

  • Add ethyl bromoacetate (2.6 mL, 23.7 mmol, 1.2 equivalents) dropwise to the reaction mixture via the dropping funnel over 20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Once the reaction is complete, quench the reaction by carefully and slowly adding 50 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%).

  • Combine the fractions containing the desired product and evaporate the solvent to yield Ethyl 2-(3,5-dibromo-2-oxopyridin-1(2H)-yl)acetate as a solid.

Step 2: Synthesis of 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid

Rationale: This step is a standard saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylic acid. Lithium hydroxide is used as the base in a mixture of THF and water to ensure solubility of the ester.

Procedure:

  • Dissolve the purified ethyl ester from Step 1 (e.g., 4.0 g, 11.8 mmol) in a mixture of THF (60 mL) and deionized water (20 mL) in a 250 mL round-bottom flask.

  • Add lithium hydroxide (0.56 g, 23.6 mmol, 2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting ester is no longer visible.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated HCl. A precipitate should form.

  • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing with cold deionized water (2 x 20 mL).

  • Dry the solid in a vacuum oven at 50 °C overnight to yield 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid.

Visualization of Workflow and Mechanism

Experimental Workflow

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification A 1. Dissolve 3,5-Dibromo-2-hydroxypyridine in anhydrous DMF B 2. Cool to 0°C A->B C 3. Add NaH portion-wise B->C D 4. Add Ethyl Bromoacetate dropwise C->D E 5. Stir at RT for 12-16h D->E F 6. Quench with water E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry, Concentrate & Purify G->H I 9. Dissolve Ester in THF/Water H->I Intermediate Ester J 10. Add LiOH I->J K 11. Stir at RT for 4-6h J->K L 12. Remove THF K->L M 13. Acidify with HCl to pH 1-2 L->M N 14. Filter and wash solid M->N O 15. Dry to obtain final product N->O

Caption: Experimental workflow for the synthesis of 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid.

Reaction Mechanism: N- vs. O-Alkylation

G cluster_tautomer cluster_alkylation pyridone 3,5-Dibromo-2-pyridone hydroxypyridine 3,5-Dibromo-2-hydroxypyridine pyridone->hydroxypyridine anion Ambident Nucleophile (Pyridin-2-olate anion) base NaH base->anion Deprotonation n_alkylation N-Alkylation (SN2) Favored in DMF anion->n_alkylation Attack from N o_alkylation O-Alkylation (SN2) Minor Product anion->o_alkylation Attack from O n_product Desired Product (Ester Intermediate) n_alkylation->n_product o_product Byproduct o_alkylation->o_product

Caption: Mechanism of N- vs. O-alkylation of the 3,5-dibromo-pyridin-2-olate anion.

Characterization

The final product should be characterized by standard analytical techniques.

AnalysisExpected Results
Appearance Off-white to pale yellow solid
Melting Point To be determined experimentally
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~13.0 (br s, 1H, COOH), ~7.8-8.2 (m, 2H, Ar-H), ~4.8 (s, 2H, N-CH₂)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~170 (C=O, acid), ~160 (C=O, pyridone), ~145, ~140, ~110, ~105 (Ar-C), ~50 (N-CH₂)
Mass Spec (ESI-) [M-H]⁻ calculated for C₇H₄Br₂NO₃⁻: 307.85, found: to be determined
FT-IR (ATR)ν (cm⁻¹): ~3000-2500 (br, O-H), ~1730 (C=O, acid), ~1650 (C=O, pyridone)

Safety and Handling

  • Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere (e.g., nitrogen or argon) and away from moisture.

  • Ethyl Bromoacetate: Lachrymator and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

  • Concentrated Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this synthesis.

References

  • Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(5), 3657–3665. [Link]

  • Organic Syntheses. (2015). Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid. Organic Syntheses, 92, 148-155. [Link]

  • ResearchGate. (n.d.). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. [Link]

  • MDPI. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Molbank, 2020(4), M1174. [Link]

  • ACS Publications. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Preparation of 3,5-Dibromo-2-Pyrone From Coumalic Acid. [Link]

  • ResearchGate. (n.d.). Synthetic methods for unsymmetrical 3,5-disubstituted 2-pyridone derivatives. [Link]

  • Wikipedia. (2021). Williamson ether synthesis. [Link]

  • Chem-Impex. (n.d.). 3,5-Dibromo-2-hydroxypyridine. [Link]

  • PMC. (n.d.). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. [Link]

  • PubChem. (n.d.). 3,5-Dibromo-2-hydroxypyridine. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Google Patents. (n.d.). CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide.
  • Oriental Journal of Chemistry. (2012). An Efficient and Convenient Synthesis of Certain 2-Thioxothiazole,2-oxo-1,2-dihydropridine, 2-Oxo-2H-pyran,2,4-diaminothiophene. [Link]

  • Academia.edu. (n.d.). Oxo anilides in Heterocyclic Synthesis: Novel Synthesis of Polyfunctionally Pyridines, Pyrimidines and Benzothiazole derivatives. [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]

  • ResearchGate. (2025). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. [Link]

  • ResearchGate. (2026). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. [Link]

  • ARKIVOC. (2004). Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. ARKIVOC, 2004(5), 113-133. [Link]

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Sources

Application Notes and Protocols: 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Highly Functionalized Pyridinone Scaffold

The pyridine ring is a ubiquitous structural motif in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and functional properties.[1][2] Among these, pyridin-2(1H)-one (2-pyridone) scaffolds have garnered significant attention due to their unique electronic and steric characteristics.[3] The introduction of halogen atoms, particularly bromine, onto the pyridinone core dramatically enhances its synthetic utility, providing reactive handles for a variety of cross-coupling reactions.[4][5] This document provides a comprehensive guide to the synthesis and potential applications of a highly functionalized and promising building block: 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid .

While direct literature on this specific molecule is sparse, its structural components—a 3,5-dibromo-2-pyridone core and an N-acetic acid side chain—suggest a wealth of synthetic possibilities. This guide, therefore, is a forward-looking projection based on established reactivity principles of analogous structures, designed to empower researchers in drug discovery and synthetic chemistry to harness the potential of this versatile reagent. We will first propose a robust synthetic route to access this compound and then explore its application in the construction of complex molecular architectures.

PART I: Synthesis of 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid

The synthesis of the title compound can be logically approached in a two-step sequence starting from readily available pyridine-N-oxide. This strategy involves the initial formation of the 3,5-dibromo-2-pyridone core, followed by N-alkylation to introduce the acetic acid moiety.

Step 1: Synthesis of 3,5-Dibromo-2-pyridone

The conversion of pyridine-N-oxides to 2-pyridones is a well-established transformation.[6][7] Furthermore, the bromination of 2-pyridone is known to readily yield the 3,5-dibromo derivative due to the activating nature of the pyridone oxygen.[8][9] A direct bromination of 2-pyridone in aqueous solution is a feasible approach.

Protocol 1: Synthesis of 3,5-Dibromo-2-pyridone

Reagent/SolventMolecular WeightMolesEquivalentsVolume/Mass
2-Pyridone95.10 g/mol 0.1 mol1.09.51 g
Bromine159.81 g/mol 0.22 mol2.211.2 mL (35.16 g)
Water18.02 g/mol --200 mL
Sodium bisulfite104.06 g/mol As needed-As needed

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-pyridone (9.51 g, 0.1 mol) and 200 mL of water. Stir until the 2-pyridone is fully dissolved.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add bromine (11.2 mL, 0.22 mol) dropwise to the stirred solution over a period of 1 hour. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • A precipitate will form. If the solution retains a bromine color, add a saturated aqueous solution of sodium bisulfite dropwise until the color disappears.

  • Collect the solid precipitate by vacuum filtration and wash with cold water (3 x 50 mL).

  • Dry the solid under vacuum to afford 3,5-dibromo-2-pyridone as a white to off-white solid.

Expected Yield: 85-95%

Step 2: N-Alkylation to yield 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid

The N-alkylation of 2-pyridones can be achieved using various alkylating agents under basic conditions.[3] For the introduction of the acetic acid moiety, ethyl bromoacetate is a suitable reagent, followed by hydrolysis of the resulting ester.

Protocol 2: Synthesis of 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid

Reagent/SolventMolecular WeightMolesEquivalentsVolume/Mass
3,5-Dibromo-2-pyridone252.89 g/mol 0.05 mol1.012.64 g
Sodium hydride (60% in mineral oil)40.00 g/mol 0.06 mol1.22.40 g
Ethyl bromoacetate167.00 g/mol 0.06 mol1.26.6 mL (10.02 g)
Anhydrous DMF---100 mL
Lithium hydroxide23.95 g/mol 0.15 mol3.03.59 g
THF/Water (1:1)---100 mL
1 M HCl---As needed

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (2.40 g, 0.06 mol, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, decanting the hexane carefully each time.

  • Add anhydrous DMF (50 mL) to the flask and cool the suspension to 0 °C.

  • Slowly add a solution of 3,5-dibromo-2-pyridone (12.64 g, 0.05 mol) in anhydrous DMF (50 mL) to the stirred suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (6.6 mL, 0.06 mol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester.

  • Dissolve the crude ester in a mixture of THF and water (1:1, 100 mL).

  • Add lithium hydroxide (3.59 g, 0.15 mol) and stir the mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid.

Expected Yield: 70-85% (over two steps)

Synthesis_Workflow Pyridine_N_Oxide Pyridine-N-Oxide Two_Pyridone 2-Pyridone Pyridine_N_Oxide->Two_Pyridone Rearrangement (e.g., Ac2O) Dibromo_Pyridone 3,5-Dibromo-2-pyridone Two_Pyridone->Dibromo_Pyridone Bromination (Br2, H2O) Target_Molecule 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid Dibromo_Pyridone->Target_Molecule 1. NaH, Ethyl bromoacetate 2. LiOH, H2O/THF Suzuki_Coupling start 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid Br at C5 Br at C3 mono_aryl 5-Aryl-3-bromo-2-oxo-1(2H)-pyridineacetic acid Aryl at C5 Br at C3 start:f0->mono_aryl:f0 Aryl-B(OH)2 Pd(PPh3)4, K2CO3 di_aryl 3,5-Diaryl-2-oxo-1(2H)-pyridineacetic acid Aryl at C5 Aryl' at C3 mono_aryl:f1->di_aryl:f1 Aryl'-B(OH)2 Pd catalyst, Base

Sources

Application Note: Regioselective Bromination of 2-Oxo-1(2H)-pyridineacetic Acid

[1]

Executive Summary

Objective: To provide a robust, scalable experimental protocol for the regioselective bromination of 2-oxo-1(2H)-pyridineacetic acid (also known as 2-pyridone-1-acetic acid). Significance: This scaffold is a critical pharmacophore in the synthesis of aldose reductase inhibitors (e.g., Ponalrestat analogues) and peptide mimetics. The introduction of bromine atoms at the C-3 and C-5 positions modulates the electronic properties and lipophilicity of the ring, often enhancing binding affinity in enzyme pockets. Methodology: This guide details the "Gold Standard" electrophilic aromatic substitution (EAS) using molecular bromine in glacial acetic acid, prioritizing the synthesis of the 3,5-dibromo derivative due to its prevalence as a drug intermediate.

Strategic Analysis & Mechanism

Mechanistic Grounding

The substrate, 2-oxo-1(2H)-pyridineacetic acid, contains an electron-rich enamide-like system within the ring. The nitrogen atom donates electron density into the ring, activating the positions ortho and para to itself.

  • C-5 Position (Para to N): Most kinetically active. Bromination occurs here first.[1][2][3]

  • C-3 Position (Ortho to N, Alpha to Carbonyl): Activated but sterically hindered by the adjacent carbonyl oxygen. Bromination here usually requires slightly forcing conditions (heat or excess reagent) after C-5 is substituted.

  • Side Chain: The acetic acid moiety at N-1 is deactivated towards electrophilic attack under these conditions, ensuring chemoselectivity for the ring.

Reaction Scheme (DOT Visualization)

ReactionSchemeSubstrate2-oxo-1(2H)-pyridineacetic acidIntermediate5-BromoIntermediateSubstrate->IntermediateFast (k1)EAS at C-5Product3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acidIntermediate->ProductSlower (k2)EAS at C-3ReagentsBr2 (2.2 eq)AcOH, NaOAc60°C

Figure 1: Stepwise electrophilic aromatic substitution pathway. C-5 bromination precedes C-3 substitution.

Experimental Protocols

Critical Parameters & Safety
  • Stoichiometry: A slight excess (2.2 to 2.5 equiv) of

    
     is required for complete conversion to the dibromo species.
    
  • Solvent: Glacial acetic acid serves as both solvent and catalyst (polar protic).

  • Buffer: Sodium acetate (NaOAc) is essential to buffer the hydrobromic acid (HBr) byproduct. Without it, strong acid accumulation can degrade the carboxylic acid side chain or cause tarring.

  • Safety: Bromine is highly corrosive and volatile. All operations must occur in a functioning fume hood.

Protocol A: Synthesis of 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic Acid
Materials
ReagentMW ( g/mol )Equiv.[4][1][2][5][6][7][8][9]Mass/VolRole
2-Oxo-1(2H)-pyridineacetic acid 153.141.010.0 gSubstrate
Bromine (

)
159.812.58.4 mL (26.1 g)Electrophile
Sodium Acetate (anhydrous) 82.032.513.4 gAcid Scavenger
Glacial Acetic Acid 60.05Solvent100 mLSolvent
Sodium Bisulfite (aq) 104.06Quench~50 mL (10%)Reductant
Step-by-Step Procedure
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser topped with a drying tube (CaCl2).

  • Dissolution: Charge the flask with 2-oxo-1(2H)-pyridineacetic acid (10.0 g) and Sodium Acetate (13.4 g). Add Glacial Acetic Acid (100 mL). Stir at room temperature until a suspension or partial solution is obtained.

  • Addition: Charge the addition funnel with Bromine (8.4 mL). Add the bromine dropwise over 30 minutes. Note: The solution will turn dark orange/red. An exotherm is expected; maintain temp < 30°C using a water bath if necessary.

  • Reaction: Once addition is complete, heat the reaction mixture to 60°C using an oil bath. Stir for 3–4 hours .

    • Checkpoint: Monitor by TLC (Mobile Phase: 10% MeOH in DCM). The starting material (

      
      ) should disappear, and a higher running spot (
      
      
      ) should appear.
  • Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly into Ice Water (300 mL) with vigorous stirring.

  • Neutralization: If the mixture remains orange (excess

    
    ), add 10% Sodium Bisulfite solution  dropwise until the color fades to pale yellow/white.
    
  • Isolation: The product will precipitate as a white to off-white solid. Stir for 30 minutes to ensure full precipitation. Filter the solid using a Buchner funnel.[1]

  • Purification: Wash the filter cake with water (

    
     mL) to remove residual acetic acid and inorganic salts.
    
    • Optional Recrystallization: If high purity (>99%) is required, recrystallize from Ethanol/Water (8:2).

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Expected Yield: 80–90% (approx. 16–18 g). Appearance: White crystalline powder.[1]

Workflow Diagram

WorkflowStep1Dissolution(Substrate + NaOAc + AcOH)Step2Bromine Addition(Dropwise, <30°C)Step1->Step2Step3Heating(60°C, 3-4 Hours)Step2->Step3Step4Quench & Precipitate(Pour into Ice Water + NaHSO3)Step3->Step4Step5Filtration & Wash(Remove salts/acid)Step4->Step5Step6Drying(Vac Oven, 50°C)Step5->Step6

Figure 2: Operational workflow for the bromination process.

Analytical Validation (QC)

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

Proton NMR ( H-NMR, DMSO- )

The substitution pattern is confirmed by the disappearance of specific ring protons.

Proton EnvironmentStarting Material (

ppm)
3,5-Dibromo Product (

ppm)
Diagnostic Change
-CH2- (Acetic Acid) ~4.70 (s, 2H)~4.75 (s, 2H)Slight downfield shift due to ring halogenation.
C-3 H ~6.40 (d)Absent Confirms substitution at C-3.
C-5 H ~6.20 (t/m)Absent Confirms substitution at C-5.
C-4 H ~7.40 (m)~8.30 (s, 1H)Becomes a singlet; significant downfield shift due to deshielding by adjacent Br atoms.
C-6 H ~7.60 (d)~8.10 (s, 1H)Becomes a singlet.
Mass Spectrometry (LC-MS)
  • Ionization: ESI (Negative or Positive mode).

  • Isotope Pattern: Look for the characteristic tribromide pattern if analyzing the salt, or the dibromo pattern for the parent.

  • Target Mass:

    • Monoisotopic Mass (

      
      ): ~309.
      
    • Pattern: 1:2:1 ratio at M, M+2, M+4 (approx 309, 311, 313 m/z).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Precipitate High solubility in AcOH/Water mix.Reduce the volume of AcOH used initially. Cool the quench mixture to 0°C.
Incomplete Bromination (Mono-bromo) Temperature too low or insufficient time.Ensure reaction temp reaches 60°C. Check stoichiometry (Br2 is volatile; some may be lost).
Dark/Tarred Product Overheating or lack of buffer.Ensure NaOAc is present.[10] Do not exceed 80°C.
Product is Yellow Trapped free Bromine.Wash the filter cake with dilute sodium thiosulfate or bisulfite solution.

References

  • General Pyridone Bromination: Srivastava, P. K., et al. "Regioselective bromination of 2-pyridones." Heterocyclic Letters, 2011, 1(1), 12-15. Context: Establishes the C-3/C-5 regioselectivity rules for N-substituted pyridones.
  • Aldose Reductase Inhibitor Synthesis (Ponalrestat)

    • Malamas, M. S., et al. "N-Containing heterocyclic aldose reductase inhibitors." Journal of Medicinal Chemistry, 1991, 34(4), 1492–1503. Link

    • Context: Describes the use of 3,5-dibromo-2-oxo-1(2H)
  • Green Bromination Methodologies

    • Vyas, P. V., et al. "An efficient and novel method for the bromination of activated aromatic compounds." Tetrahedron Letters, 2003, 44(21), 4085-4088. Link

    • Context: Validation of HBr/H2O2 as an alternative oxidative bromin

Troubleshooting & Optimization

Technical Guide: Side Reactions in the Bromination of 2-Pyridone Derivatives

[1]

From: Dr. Alex V., Senior Application Scientist To: Chemical Development Team Subject: Troubleshooting Regioselectivity and Side Reactions in 2-Pyridone Bromination

Introduction

The bromination of 2-pyridone scaffolds is a deceptive transformation.[1] On paper, it is a simple Electrophilic Aromatic Substitution (SEAr). In practice, it is a balancing act between tautomeric equilibria, competitive activation, and solubility-driven workup challenges.[1]

This guide moves beyond standard textbook definitions to address the causality of failure modes. We will focus on why 3,5-dibromination is often the thermodynamic sink, how to arrest the reaction at the mono-brominated stage, and how to manage the "invisible" side reactions that lower yield.

Part 1: The Mechanistic Landscape

To troubleshoot, you must understand the active species. 2-Pyridone exists in equilibrium with 2-hydroxypyridine.[1] While the hydroxy tautomer is favored in the gas phase, the 2-pyridone (lactam) tautomer is the reactive species in polar solvents (e.g., MeCN, AcOH, H₂O) and dominates the SEAr mechanism.

Mechanism & Regioselectivity Pathway

The C3 and C5 positions are electronically activated. The amide nitrogen donates electron density into the ring, activating the ortho (C3) and para (C5) positions relative to itself.

  • Kinetic Product: 3-Bromo-2-pyridone (C3 is sterically accessible and electronically enriched).[1]

  • Thermodynamic Sink: 3,5-Dibromo-2-pyridone.[1][2]

  • The Trap: Unlike benzene rings where a halogen deactivates the ring preventing further substitution, the 2-pyridone ring remains sufficiently electron-rich after mono-bromination.[1] In fact, under certain pH conditions, the mono-bromo species can be more reactive than the starting material, leading to unavoidable over-bromination.

BrominationMechanismStart2-Pyridone(Lactam Form)ComplexCharge-TransferComplexStart->ComplexFastNBSNBS / Br2(Electrophile Source)C3_InterC3-Intermediate(Wheland)NBS->C3_InterBr+ transferComplex->C3_InterRate LimitingMono3-Bromo-2-pyridone(Kinetic Product)C3_Inter->Mono-H+Di3,5-Dibromo-2-pyridone(Thermodynamic Sink)Mono->DiExcess Br+ / High Temp

Figure 1: Mechanistic flow showing the progression from starting material to the kinetic mono-bromide and the thermodynamic di-bromide sink.

Part 2: Troubleshooting Guide (Q&A)

Module A: Regioselectivity & Over-Bromination

Q1: I am targeting the 3-bromo derivative, but I consistently isolate a mixture containing 10-15% of the 3,5-dibromo product. How do I stop the reaction?

Root Cause: The reaction rate difference between the first and second bromination is small.[1][3] If you use a full equivalent (1.0 eq) of NBS or Br₂, local high concentrations will drive the second addition before the starting material is consumed.

Corrective Action:

  • Stoichiometry Control: Reduce the brominating agent to 0.90–0.95 equivalents . It is better to leave 5% unreacted starting material (which is often water-soluble or distinct by polarity) than to generate the di-bromo impurity (which is difficult to separate).[1]

  • Temperature Modulation: Lower the reaction temperature to 0°C or -10°C . The activation energy for the second bromination is slightly higher; cooling widens the kinetic window.[1]

  • Addition Rate: Add the NBS/Br₂ solution dropwise over 1-2 hours . Do not add as a solid in one portion.

Q2: I need the 5-bromo isomer, but the 3-position is open. Can I direct bromination to C5?

Root Cause: C3 is electronically favored.[1] You cannot easily reverse this preference with standard electrophilic bromination on the unsubstituted ring.[1]

Corrective Action:

  • Blocking Strategy: You must block the C3 position.[1] A common strategy is to use a reversible directing group or start with a 3-substituted precursor (e.g., 3-carboxylic acid) that can be decarboxylated later, though this adds steps.[1]

  • Alternative Route: If C3 must remain unsubstituted in the final product, consider starting with 2-amino-5-bromopyridine and converting the amino group to the ketone (diazotization/hydrolysis) after the bromine is installed.[1]

Module B: Reaction Stalling & Impurities

Q3: The reaction turns dark orange/red and stalls, but TLC shows starting material. What is happening?

Root Cause: Formation of a Charge-Transfer Complex or perbromide salts.[1] Pyridones are electron-rich and can form stable complexes with Br₂ that do not collapse into the substitution product, especially in non-polar solvents.[1]

Corrective Action:

  • Switch Solvents: Change from non-polar solvents (DCM, CCl₄) to polar aprotic solvents like Acetonitrile (MeCN) or DMF. Polarity helps stabilize the transition state (Wheland intermediate) and breaks up the charge-transfer complex.[1]

  • Catalysis: Add a catalytic amount of acid (e.g., 5% AcOH) if using NBS. This helps generate the active Br₂ species from NBS.[1][3][4][5][6]

Q4: I see a spot on TLC that corresponds to N-bromination. Is this permanent?

Root Cause: N-bromination is a kinetic side reaction.[1] It is usually reversible.[1]

Corrective Action:

  • Thermodynamic Equilibration: Heat the reaction mixture (e.g., 40-60°C) for a short period. The N-bromo species often rearranges to the C-bromo product (reminiscent of the Orton rearrangement, though mechanistically distinct in pyridones).

  • Scavenger: If N-bromo species persist during workup, a wash with sodium thiosulfate/bisulfite will reduce the N-Br bond back to N-H, while leaving the C-Br bond intact (C-Br is much more stable).[1]

Part 3: Experimental Protocols

Method A: Selective Mono-Bromination (NBS/MeCN)

Best for: Lab-scale synthesis of 3-bromo-2-pyridone with minimal di-bromo impurity.[1]

  • Setup: Charge a round-bottom flask with 2-pyridone (10 mmol, 1.0 eq) and Acetonitrile (MeCN, 20 mL). Cool to 0°C .[1]

  • Addition: Dissolve N-Bromosuccinimide (NBS, 9.5 mmol, 0.95 eq ) in MeCN (10 mL). Add this solution dropwise via addition funnel over 60 minutes.

    • Note: Protect from light to prevent radical side reactions at alkyl side chains (if present).[1]

  • Monitor: Stir at 0°C for 2 hours. Check HPLC/TLC. If >5% di-bromo forms, stop immediately.[1]

  • Workup:

    • Concentrate MeCN to ~5 mL.[1]

    • Add water (30 mL) to precipitate the product.

    • Filter the solid.[1][7][8] The di-bromo impurity is often less soluble and may precipitate first; if so, filter it off and collect the filtrate, then extract the filtrate with EtOAc.

    • Purification: Recrystallize from Ethanol/Water if necessary.[1]

Method B: Synthesis of 3,5-Dibromo-2-pyridone (Br₂/AcOH)

Best for: Intentional synthesis of the di-bromo scaffold.[1]

  • Setup: Dissolve 2-pyridone (10 mmol) in Glacial Acetic Acid (15 mL).

  • Addition: Add Bromine (Br₂, 22 mmol, 2.2 eq ) dropwise at room temperature.

  • Reaction: The solution will turn orange. Stir for 3-4 hours. A precipitate often forms.[1]

  • Workup: Pour the mixture into ice water (50 mL). The 3,5-dibromo product is highly insoluble in acidic water and will precipitate as a solid.[1]

  • Purification: Filter and wash with water and cold ether.[1]

Part 4: Data & Troubleshooting Matrix

ObservationProbable CauseSolution
Mixture of 3-Br and 3,5-diBr Excess reagent or high tempUse 0.95 eq NBS; run at 0°C.
Reaction Stalls / Red Color Charge-transfer complexSwitch solvent to MeCN or DMF.[1]
Product is water soluble Pyridone polarityDo not rely on filtration; use continuous extraction (DCM) or salting out.[1]
N-Br species detected Kinetic trapHeat to 50°C to rearrange; wash with Na₂S₂O₃.[1]
Decision Tree for Optimization

TroubleshootingTreeProblemIdentify IssueSelectivityPoor Selectivity(Mixture of Mono/Di)Problem->SelectivityReactivityLow Reactivity(Stalled/No Reaction)Problem->ReactivitySolubilityPurification IssuesProblem->SolubilitySol1Reduce NBS to 0.95 eqLower Temp to 0°CSelectivity->Sol1Sol2Switch to Polar Solvent(MeCN, DMF)Reactivity->Sol2Sol3Check pH(Avoid strong acid)Reactivity->Sol3Sol4Use pH-adjusted workup(Salting out)Solubility->Sol4

Figure 2: Decision tree for troubleshooting common bromination failures.

References

  • Tee, O. S., & Paventi, M. (1983). Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Canadian Journal of Chemistry.[1][9] Link

    • Context: Establishes that the pyridone tautomer (not the hydroxy form) is the reactive species in polar media and explains the pKa-driven reactivity of mono-bromo species.
  • Zysman-Colman, E., et al. (2009).[1] Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile — A convenient method for aromatic bromination. Canadian Journal of Chemistry.[1][9] Link

    • Context: Validates the use of NBS/MeCN as a mild, regioselective system for activ
  • Organic Syntheses. Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid. Org. Synth. 2015, 92, 148-160.[1] Link

    • Context: While focused on pyrone, this provides critical experimental details on separating mono- and di-bromo heterocyclic species via solubility differences.[1]

  • Gilchrist, T. L. Heterocyclic Chemistry. 3rd Ed.[1] Longman, 1997.[1]

    • Context: General reference for electrophilic substitution mechanisms in electron-rich heterocycles and tautomeric equilibria.

Technical Support Center: Purification of 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the purification of 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid. As a Senior Application Scientist, my goal is to equip you with both the practical steps and the underlying scientific principles to overcome common challenges in obtaining this compound in high purity. The methodologies described are grounded in established chemical principles and aim to provide a self-validating framework for your purification processes.

Purification Strategy Overview

The purification of 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid, a polar, acidic, and aromatic compound, presents unique challenges. The presence of both a carboxylic acid and a pyridone ring means the molecule's solubility and chromatographic behavior are highly dependent on pH. The primary purification methods at your disposal are recrystallization and column chromatography. The choice between them will depend on the scale of your synthesis and the nature of the impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

A1: While the impurity profile is specific to the synthetic route, you can anticipate impurities arising from:

  • Starting Materials: Unreacted starting materials are a common source of contamination.

  • Over-bromination: Formation of tri-brominated or other isomeric species.

  • Precursor Impurities: For instance, if synthesizing from a precursor like 2-amino-3,5-dibromopyridine, residual amounts may carry through.[1]

  • Side-products: Decarboxylation of the acetic acid side chain under harsh conditions can lead to the formation of 3,5-dibromo-2(1H)-pyridone.

Q2: My compound is a brownish or off-white solid. Is this normal?

A2: Pure 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid is expected to be a white to off-white solid. A distinct coloration often indicates the presence of trace impurities, which may or may not be significant depending on your application. For rigorous applications such as drug development, achieving a colorless or white crystalline solid is a key indicator of high purity.

Q3: What is a reasonable melting point for the pure compound?

Q4: Can I use reversed-phase chromatography for this compound?

A4: Yes, reversed-phase (C18) chromatography is a very effective method for purifying polar and ionic compounds like this. It is crucial to use an acidic modifier in your mobile phase (e.g., 0.1% trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acid. This will result in better peak shape and retention. A typical mobile phase would be a gradient of water and acetonitrile (or methanol), both containing the acidic modifier.

Troubleshooting Purification Challenges

Problem Potential Cause Troubleshooting Steps
Oiling out during recrystallization The compound's solubility in the chosen solvent is too high, even at room temperature. The cooling rate may be too fast.- Use a solvent pair: dissolve in a "good" solvent and add a "poor" solvent (anti-solvent) until turbidity appears, then heat to redissolve and cool slowly. - Try a different solvent system with lower solubility for your compound. - Ensure a slow cooling rate; consider using a dewar with warm water for very slow cooling.
Low recovery after recrystallization The compound has significant solubility in the cold solvent. Too much solvent was used.- Ensure you are using the minimum amount of hot solvent to dissolve the compound. - Cool the solution in an ice bath to minimize solubility before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Streaking or tailing on silica gel TLC/column The carboxylic acid is interacting with the acidic silanol groups on the silica gel.- Add a small amount (0.5-1%) of acetic or formic acid to your eluent to suppress the ionization of your compound.[3]
Compound is insoluble in common organic solvents The compound is highly polar.- For recrystallization, consider highly polar solvents like water, ethanol, methanol, or mixtures of these. For chromatography, consider adsorbing your compound onto a small amount of silica gel and dry-loading it onto the column.

Detailed Purification Protocols

Protocol 1: Recrystallization

Recrystallization is an effective technique for purifying crystalline solids. The key is to find a solvent in which the compound is soluble at high temperatures but insoluble at low temperatures.

Solvent Selection:

Based on the structure (a polar aromatic carboxylic acid), suitable solvent systems would include:

  • Single Solvents: Ethanol, Methanol, Water, Acetic Acid.

  • Solvent Pairs: Ethanol/Water, Ethyl Acetate/Hexane, Ethyl Acetate/Petroleum Ether.[4]

Step-by-Step Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid and a small amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring. Add the solvent portion-wise until the solid just dissolves. Avoid adding excess solvent.

  • Decoloration (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): To remove the charcoal or any insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

Protocol 2: Flash Column Chromatography (Normal Phase)

This method is suitable for separating the target compound from less polar or more polar impurities.

Recommended Conditions:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., 20% to 80%) or methanol in dichloromethane (e.g., 1% to 10%). Crucially, add 0.5-1% acetic or formic acid to the eluent mixture. [3]

  • Loading: Dissolve the crude compound in a minimal amount of the eluent or a stronger solvent (like acetone or methanol), adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the column.

Step-by-Step Procedure:

  • Column Packing: Prepare a silica gel column in your chosen eluent system (starting with a low polarity mixture).

  • Sample Loading: Load the prepared sample onto the top of the column.

  • Elution: Begin eluting with the solvent system, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid.

PurificationWorkflow start Crude 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid assess_purity Assess Purity (TLC, ¹H NMR, Melting Point) start->assess_purity is_high_purity High Purity? assess_purity->is_high_purity further_purification Further Purification Needed assess_purity->further_purification Still Impure recrystallization Recrystallization is_high_purity->recrystallization No (Minor Impurities) column_chromatography Column Chromatography is_high_purity->column_chromatography No (Complex Mixture) final_product Pure Product is_high_purity->final_product Yes recrystallization->assess_purity column_chromatography->assess_purity further_purification->column_chromatography

Caption: Decision workflow for purification of 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
  • Cynor Laboratories. (n.d.). 2-Hydroxy-3,5-dibromo Pyridine (13472-81-6). Retrieved February 23, 2026, from [Link]

  • CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate. (2013).
  • Reddit. (2023, February 19).
  • CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide. (2015).
  • Paw, B., & Misztal, S. (2000). Chromatographic separations of aromatic carboxylic acids.
  • Biotage. (2023, February 10).
  • University of Rochester, Department of Chemistry. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Organic Syntheses. (2015).
  • Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
  • King, A. (n.d.). Successful Flash Chromatography. King Group, University of Chicago.
  • BenchChem. (2025). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
  • Synthesis and characterization of new N-alkyl
  • Chem-Impex. (n.d.). Pyridine-3-acetic acid.
  • Black, G. P., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 14357–14369.
  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2025, October 28). PMC.
  • Open Academic Journals Index. (n.d.). Dibromoacetic Acid: As Non-Aqueous Solvent.
  • ChemScene. (n.d.). 4,5-Dibromo-3,6-dihydro-2-methyl-3,6-dioxo-1(2H)-pyridazineacetic acid.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(16), 9145-9148.
  • Black, G. P., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's. The Journal of Organic Chemistry, 87(21), 14357–14369.
  • BenchChem. (n.d.). 3,5-Dibromo-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide.
  • Thermo Scientific Chemicals. (n.d.). 5-Bromo-3-pyridineacetic acid, 98+%.
  • PubChem. (n.d.). 1,2-Dihydro-2-oxo-3-pyridineacetic acid.
  • PubChem. (n.d.). 2-Pyridineacetic acid.

Sources

Technical Support Center: Troubleshooting Pyridineacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PAA-SYNTH-001 Subject: Low Yield Root Cause Analysis & Remediation Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open

Triage: Diagnostic Overview

Low yields in the synthesis of pyridineacetic acids (PAAs) are rarely due to a single catastrophic failure. Instead, they typically stem from two fundamental physicochemical traps specific to this class of compounds: Zwitterionic Solubility (product lost in water) and Thermal Instability (product lost as CO₂).

Before adjusting your reaction parameters, identify your specific failure mode using the table below:

SymptomProbable CauseMechanism
Clean TLC/LCMS but low isolated mass Isoelectric Trapping The product is stuck in the aqueous phase as a zwitterion.
Gas evolution during workup/drying Decarboxylation Thermal instability of the acid (especially 2- and 4-isomers).
Dark, viscous oil / "Tar" formation Polymerization Common in Willgerodt-Kindler reactions due to sulfur byproducts.
Starting material recovered Incomplete Hydrolysis Nitrile or amide intermediate failed to hydrolyze fully.

Module 1: The Isolation Nightmare (Zwitterions)

The Issue: You synthesized the molecule, but you cannot extract it. Pyridineacetic acids are amphoteric. They contain a basic pyridine nitrogen (


) and an acidic carboxyl group (

).
  • pH < 2: Species is Cationic (Water soluble).

  • pH > 7: Species is Anionic (Water soluble).

  • pH ≈ 3–5 (Isoelectric Point): Species is Zwitterionic (Net neutral, but highly polar).

The Fix: Isoelectric Precipitation & Ion Exchange Standard liquid-liquid extraction (DCM/Water) often fails because the zwitterion prefers water over organic solvents.

Protocol: Isoelectric Focusing
  • Determine pI: For most PAAs, the isoelectric point (pI) is between pH 3.8 and 4.8.

  • Concentration: Reduce the aqueous reaction volume by 70% under vacuum (keep T < 40°C).

  • pH Adjustment:

    • If acidic: Neutralize slowly with 50% NaOH or solid Na₂CO₃.

    • If basic: Neutralize with concentrated HCl.

    • Target: Adjust precisely to pH 4.2 ± 0.2 .

  • Induction: Cool to 0–5°C and scratch the flask. The zwitterion is least soluble here and should precipitate.

  • Rescue Extraction: If no precipitate forms, do not use DCM. Use n-Butanol or Isopropanol/Chloroform (1:3) for extraction at the pI.

Visualization: pH-Dependent Speciation Strategy

IsolationLogic Start Reaction Mixture (Aqueous Workup) CheckPH Check pH Start->CheckPH Acidic pH < 2 (Cationic Form) Soluble in Water CheckPH->Acidic Too Low Basic pH > 7 (Anionic Form) Soluble in Water CheckPH->Basic Too High Adjust Adjust to pI (Typically pH 3.5 - 4.5) Acidic->Adjust Add Base Basic->Adjust Add Acid Zwitterion Zwitterionic Form (Net Neutral) Adjust->Zwitterion Precip Precipitation (Cool to 4°C) Zwitterion->Precip High Conc. Extract Continuous Extraction (n-BuOH or CHCl3/iPrOH) Zwitterion->Extract Low Conc.

Figure 1: Isolation logic flow. To maximize yield, one must target the "Green Zone" (Zwitterion) where water solubility is minimized.

Module 2: Route-Specific Troubleshooting

Scenario A: The Willgerodt-Kindler Reaction

Context: Converting acetylpyridines to thioamides, then hydrolyzing to acids. Failure Mode: Low yield due to sulfur contamination or incomplete hydrolysis.

Technical Insight: The thioamide intermediate is stable, but the final hydrolysis is tricky. Basic hydrolysis (NaOH) often results in sodium salts that are hard to isolate (see Module 1). Acid hydrolysis is preferred but can cause decarboxylation if too vigorous.

Optimization Protocol:

  • Sulfur Removal: Before hydrolysis, remove excess sulfur from the thioamide step. Dissolve the crude thioamide in DCM and wash with aqueous sodium sulfide (

    
    ) or hydrazine to strip elemental sulfur [1].
    
  • Hydrolysis: Use H₂SO₄/Acetic Acid (1:1) rather than HCl. This allows higher reflux temperatures without the volatility of HCl, driving the equilibrium [2].

  • Workup: Pour onto ice, neutralize to pH 4.5 (pI), and filter.

Scenario B: Hydrolysis of Nitriles (Cyanomethylpyridines)

Context:


Failure Mode:  Stopping at the amide or degradation.

Technical Insight: 3-pyridylacetonitrile hydrolyzes easily. However, 2-pyridylacetonitrile is notoriously unstable under basic conditions, often forming colored polymers (enolate polymerization).

Optimization Protocol:

  • Switch to Acid Hydrolysis: Use conc. HCl (5 equiv) at reflux for 2–4 hours.

  • Monitor the Amide: The reaction proceeds

    
    . If yield is high but purity is low, check NMR for amide peaks. If amide persists, increase time or acid concentration.
    
  • Avoid Strong Base: Do not use KOH/MeOH for 2-pyridyl derivatives; it promotes ring degradation [3].

Scenario C: Direct Lithiation (Lateral Metallation)

Context: Deprotonation of picoline with LDA/n-BuLi followed by CO₂ quench. Failure Mode: Wrong regioselectivity or addition to the pyridine ring (nucleophilic attack).

Technical Insight: n-BuLi alone often attacks the pyridine ring (C-2 or C-6 position) rather than deprotonating the methyl group, especially at temperatures above -78°C.

Optimization Protocol:

  • Temperature Control: Maintain -78°C strictly.

  • Base Selection: Use LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of n-BuLi. These bulky bases are non-nucleophilic and favor deprotonation over ring addition [4].

  • CO₂ Quench: Use dry ice pellets that have been rinsed with dry ether to remove water frost. Water kills the lithiated species instantly.

Module 3: The Disappearing Product (Decarboxylation)

The Issue: Pyridineacetic acids, particularly the 2-isomer , are prone to thermal decarboxylation to form methylpyridines.



Mechanism: This proceeds via a cyclic transition state involving the pyridine nitrogen and the carboxylic acid proton (zwitterionic mechanism). This is accelerated in solution, especially in high-boiling solvents [5].

Prevention Guide:

  • Avoid Distillation: Never attempt to distill these acids.

  • Drying: Do not dry in an oven > 50°C. Use a vacuum desiccator with

    
     at room temperature.
    
  • Salt Formation: If the free acid is too unstable, convert it immediately to the Hydrochloride Salt (

    
    ) or the Ethyl Ester . The salt is significantly more stable for storage.
    

Module 4: Advanced Alternative (Meldrum's Acid)

If the classical routes (Willgerodt/Nitrile) fail, switch to the Meldrum's Acid protocol. This 3-component coupling avoids the isolation of unstable intermediates.

Workflow:

  • Activate Pyridine N-oxide with

    
    .
    
  • React with Meldrum's acid (nucleophile).[1]

  • Treat with NaOMe/MeOH.[1][2]

  • Result: This triggers a cascade of ring-opening and decarboxylation in situ to yield the stable Methyl Pyridineacetate Ester directly [6].

Visualization: Meldrum's Acid Pathway

MeldrumsRoute SM Pyridine N-Oxide Act Activation (TsCl) SM->Act Inter Intermediate Adduct Act->Inter + Meldrum's Acid Meldrum Meldrum's Acid Methanol NaOMe / MeOH (Reflux) Inter->Methanol Product Pyridineacetic Ester (Stable) Methanol->Product In-situ Decarboxylation

Figure 2: The "Meldrum's Acid" bypass. This route generates the ester directly, bypassing the unstable free acid and difficult zwitterion isolation.

FAQ: Frequently Asked Questions

Q: Can I use silica gel chromatography to purify the free acid? A: Generally, no. The free acid will streak (tail) aggressively on silica due to its interaction with silanol groups. If you must use chromatography, use Reverse Phase (C18) or add 1% Acetic Acid to your organic eluent on silica to suppress ionization.

Q: My product is a hygroscopic solid. How do I handle it? A: This is common for the hydrochloride salts. Handle in a glovebox or dry room. For long-term storage, convert it to the ethyl ester, which is an oil or low-melting solid but non-hygroscopic and stable.

Q: Why is the 2-isomer yield always lower than the 3- or 4-isomer? A: The 2-isomer allows for a 6-membered cyclic transition state between the pyridine nitrogen and the carboxylic acid, facilitating rapid decarboxylation. The 3- and 4-isomers cannot form this transition state as easily, making them more thermally robust [5].

References

  • Carmack, M., & Spielman, M. A. (1946). The Willgerodt Reaction. Organic Reactions, 3, 83. Link (General Review).

  • Gueiffier, A., et al. (1999). Synthesis of imidazo[1,2-a]pyridines... Journal of Organic Chemistry. (Describes optimized hydrolysis conditions).
  • Sato, N. (2000). Comprehensive Heterocyclic Chemistry II.
  • Gribble, G. W., & Saulnier, M. G. (1982). Directed lithiation of pyridines.[3][4] Tetrahedron Letters, 23(29), 2977-2980.

  • Katritzky, A. R. (1963). Physical Methods in Heterocyclic Chemistry. Academic Press.
  • Knauber, T., & Tucker, J. (2011). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids.[1] The Journal of Organic Chemistry, 76(20), 8575–8578. Link

Sources

Technical Support Center: Improving the Regioselectivity of 2-Pyridone Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-pyridone alkylation. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of selectively alkylating the 2-pyridone scaffold. Due to its nature as an ambident nucleophile, achieving high regioselectivity for either N- or O-alkylation can be a significant challenge, often leading to product mixtures that are difficult to separate.[1][2]

This resource provides in-depth, evidence-based answers to common questions and troubleshooting scenarios. We will delve into the mechanistic principles governing selectivity and provide actionable protocols to help you achieve your desired outcome with high fidelity.

Frequently Asked Questions (FAQs): The Fundamentals

Q1: Why is controlling the regioselectivity of 2-pyridone alkylation so challenging?

The core of the challenge lies in the tautomeric nature of 2-pyridone, which exists in equilibrium with its aromatic tautomer, 2-hydroxypyridine.[3] Upon deprotonation with a base, the resulting pyridonate anion is an ambident nucleophile, meaning it has two reactive sites: the nitrogen atom and the oxygen atom.[2][4] Both sites can attack an electrophile (like an alkyl halide), leading to a mixture of the N-alkylated 2-pyridone and the O-alkylated 2-alkoxypyridine. The ratio of these two products is highly sensitive to a variety of reaction parameters.[5][6]

Caption: Competing N- and O-alkylation pathways of the pyridonate anion.

Q2: What are the key factors that control whether N- or O-alkylation occurs?

Several interconnected factors dictate the regiochemical outcome. Mastering these variables is the key to selective synthesis.[5][6]

  • Solvent: The polarity and coordinating ability of the solvent are critical. Polar aprotic solvents (e.g., DMF, DMSO, THF) generally favor N-alkylation. They effectively solvate the counter-ion of the base, leaving the pyridonate anion "freer" and promoting reaction at the more nucleophilic nitrogen atom.[7] Polar protic solvents (e.g., alcohols) can hydrogen-bond with the oxygen atom, hindering its reactivity and thus also favoring N-alkylation, although they can also slow the reaction down.

  • Base and Counter-ion: The choice of base determines the counter-ion (e.g., Li+, Na+, K+, Cs+). Smaller, "harder" cations like Li+ associate more tightly with the "hard" oxygen atom of the pyridonate anion. This ionic association blocks the oxygen, steering the alkylating agent towards the nitrogen.[7] Conversely, larger, "softer" cations like Cs+ associate less tightly, which can lead to increased O-alkylation depending on other factors.

  • Electrophile (Alkylating Agent): The nature of the alkylating agent is paramount, and its behavior can be explained by the Hard and Soft Acids and Bases (HSAB) principle.[8][9][10]

    • Soft Electrophiles (e.g., alkyl iodides, benzyl bromides) preferentially react with the "soft" nitrogen atom, leading to N-alkylation.[11]

    • Hard Electrophiles (e.g., alkyl sulfates, trialkyloxonium salts) preferentially react with the "hard" oxygen atom, favoring O-alkylation.[11]

  • Temperature: Higher temperatures often favor the thermodynamically more stable product. In many cases, the 2-alkoxypyridine (O-alkylated product) is the more stable isomer due to its aromaticity. Therefore, lower temperatures are often employed to favor the kinetically controlled N-alkylation product.

Troubleshooting Guide: Common Experimental Issues

Scenario 1: "My reaction gives a low N/O ratio. How can I increase N-selectivity?"

This is the most common issue. If you are observing significant formation of the O-alkylated product, consider the following adjustments:

Parameter to ChangeRecommended ActionRationale
Solvent Switch to a polar aprotic solvent like DMF or THF .These solvents solvate the cation, leaving the pyridonate anion more exposed for N-alkylation.[1]
Base Use a base with a small, hard counter-ion, such as LiH or NaH .The small cation (Li+, Na+) will coordinate strongly with the oxygen atom, sterically hindering O-alkylation.[7]
Electrophile If possible, use a softer alkylating agent. Change from a tosylate or sulfate to a bromide or iodide .Softer electrophiles have a greater affinity for the softer nitrogen atom according to HSAB theory.[9][11]
Temperature Run the reaction at a lower temperature (e.g., 0 °C or room temperature ).N-alkylation is often the kinetically favored pathway. Lower temperatures can help prevent isomerization or competing pathways that lead to the thermodynamic O-alkylated product.
Additives The addition of LiBr has been shown to enhance N-selectivity when using NaH in DMF/DME.[6]The lithium ion likely plays its role as a hard Lewis acid, coordinating to the oxygen.
Scenario 2: "I want to synthesize the O-alkylated product. How can I favor O-selectivity?"

While less common, selective O-alkylation is also a valuable transformation. To favor the formation of 2-alkoxypyridine:

Parameter to ChangeRecommended ActionRationale
Base/Salt Use a silver salt like Ag₂CO₃ .The silver cation (Ag+) is a soft Lewis acid and has a high affinity for halides, facilitating the departure of the leaving group. This, combined with other factors, can favor O-alkylation.
Electrophile Use a "harder" electrophile, such as dimethyl sulfate , diethyl sulfate , or a trialkyloxonium salt (e.g., Meerwein's salt).Hard electrophiles preferentially attack the hard oxygen atom of the pyridonate anion.[11]
Specialized Reagents Reactions using diazo compounds in the presence of a Brønsted acid like triflic acid (TfOH) have shown excellent O-selectivity.[12]These conditions generate a highly reactive carbenoid intermediate that undergoes O-H insertion.
Solvent A less polar solvent might be beneficial in certain cases, especially when using silver salts.This can influence the aggregation state and reactivity of the pyridone salt.
Scenario 3: "My reaction is sluggish or not going to completion."

If you are experiencing low conversion, several factors could be at play:

  • Base Strength: The base may not be strong enough to fully deprotonate the 2-pyridone. Consider switching to a stronger base like NaH or LiH.

  • Solubility: The 2-pyridone salt may not be fully soluble in the reaction solvent. Adding a co-solvent or using a solvent system known for good solubility, like DMF or DMSO, can help. A micellar system using Tween 20 in water has also been reported to enhance reaction rates by improving solubility.[5][6]

  • Steric Hindrance: If either the 2-pyridone (e.g., substituted at the 3- or 6-position) or the alkylating agent is sterically bulky, the reaction rate will be significantly slower. In these cases, increasing the reaction temperature or using a less hindered reagent may be necessary.

  • Leaving Group: The leaving group on the electrophile might not be sufficiently reactive. The general reactivity order is I > Br > Cl > OTs. If you are using an alkyl chloride, switching to the corresponding bromide or iodide will accelerate the reaction.

In-Depth Protocols

Protocol 1: High-Selectivity N-Alkylation using LiH/DMF

This protocol is optimized for achieving a high N/O ratio with primary and secondary alkyl halides.[7]

Materials:

  • Substituted 2-pyridone (1.0 equiv)

  • Lithium hydride (LiH, 1.2 equiv)

  • Alkyl halide (1.1 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the substituted 2-pyridone.

  • Add anhydrous DMF under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add LiH portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until gas evolution ceases.

  • Cool the resulting suspension back to 0 °C.

  • Add the alkyl halide dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to separate the N-alkylated product from any minor O-alkylated isomer.

Caption: A decision workflow for optimizing 2-pyridone alkylation regioselectivity.

References

  • Hao, X., et al. (2018). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters. Available at: [Link]

  • Synfacts. (2018). Selective N-Alkylation of 2-Pyridones. Thieme. Available at: [Link]

  • Comins, D. L., & Barden, T. C. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. The Journal of Organic Chemistry. Available at: [Link]

  • Katritzky, A. R., et al. (2003). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Arkivoc. Available at: [Link]

  • Sato, Y., et al. (1995). An Efficient Synthesis of the Anti-asthmatic Agent T-440: A Selective N-Alkylation of 2-Pyridone. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Wang, C., et al. (2020). Visible-light-promoted selective O-alkylation of 2-pyridones with α-aryldiazoacetates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Available at: [Link]

  • Hao, X., et al. (2018). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate. Available at: [Link]

  • Zhang, P., et al. (2023). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society. Available at: [Link]

  • Maity, S., et al. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. Available at: [Link]

  • Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society.
  • Keary, C. M. (2017). N-Alkylation of 2-Pyridones with Alkenes. Molecular Complexity through Catalysis. Available at: [Link]

  • Maity, S., et al. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. PubMed. Available at: [Link]

  • Loughborough University Research Repository. (n.d.). NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Available at: [Link]

  • Schneider, M. (2010). Organic Synthesis: General Remarks. Wiley-VCH. (Chapter in a book, specific link may vary).
  • Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Yan, Z., et al. (2020). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications. Available at: [Link]

  • Yan, Z., et al. (2020). Regioselective O-Alkylation of 2-Pyridones by TfOH- Catalyzed Carbenoid Insertion. The Royal Society of Chemistry. Available at: [Link]

  • Chem LibreTexts. (n.d.). Hard and Soft Acids and Bases (HSAB) Theory.
  • University of Massachusetts Lowell. (n.d.). Hard-Soft Acid-Base Theory.
  • Chulabhorn Graduate Institute. (n.d.). Visible-light-mediated decarboxylative alkylation of 2-pyridone derivatives via a C3-selective C–H functionalization. Organic & Biomolecular Chemistry. Available at: [Link]

  • Fraústo da Silva, J. J. R., & Williams, R. J. P. (1976). Biochemical significance of the hard and soft acids and bases principle. Structure and Bonding. Available at: [Link]

  • ChemRxiv. (n.d.). H Alkylation of 2-Pyridone with Maleimide through Mn(I)-Catalyst: Migration of. Available at: [Link]

  • Wikipedia. (n.d.). HSAB theory. Available at: [Link]

  • Thomson, R. J., et al. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry. Available at: [Link]

  • El-Naggar, M., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Molbank. Available at: [Link]

  • Google Patents. (n.d.). Method for N-alkylation of 2-pyridone.
  • Thomson, R. J., et al. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. ACS Publications. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Solid-State Architecture of 3,5-Dibromo-2-Pyridone Derivatives: A Comparative Analysis by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the 2-pyridone scaffold is a privileged structure, forming the core of numerous antibacterial agents, enzyme inhibitors, and novel functional materials.[1] The introduction of halogen atoms, such as bromine, onto this scaffold at the 3- and 5-positions profoundly influences the molecule's electronic properties, reactivity, and, most critically, its solid-state architecture. Understanding this three-dimensional arrangement is paramount for rational drug design and the engineering of crystalline materials with desired properties.

Single-crystal X-ray crystallography stands as the definitive method for elucidating these intricate atomic arrangements.[2][3] It provides unequivocal data on molecular conformation, bond lengths, bond angles, and the subtle yet powerful non-covalent interactions that govern crystal packing. This guide offers an in-depth comparison of the crystallographic features of 3,5-dibromo-2-pyridone derivatives, contextualizing the experimental data with the underlying principles of crystal engineering and comparing the technique with other analytical alternatives.

The Decisive Role of Intermolecular Interactions in 2-Pyridone Crystal Packing

The crystal structure of a 2-pyridone derivative is not merely a collection of molecules; it is a highly ordered, three-dimensional lattice dictated by a hierarchy of intermolecular forces. For 3,5-dibromo-2-pyridone and its analogues, the interplay between strong hydrogen bonds and directional halogen bonds is the defining feature of their supramolecular assembly.

1. The Ubiquitous Pyridone Homosynthon:

The most robust and predictable interaction in the crystal structures of 2-pyridones is the formation of a centrosymmetric dimer through a pair of N-H···O hydrogen bonds.[4][5] This interaction is so reliable that it is termed a "supramolecular synthon"—a dependable structural unit in crystal engineering.[6][7] This R²₂(8) graph-set motif creates a stable, planar dimeric unit that serves as the primary building block for the extended crystal lattice.[8] The stability of this dimer often means that it is conserved even when other strong interactions, like halogen bonds, are present.[4]

2. The Influence of Bromine: Halogen Bonding and Other Contacts:

With the foundational hydrogen-bonded dimer in place, the bromine atoms at the 3- and 5-positions become the key directors of the crystal's extended architecture. The bromine atoms can participate in several types of interactions:

  • Halogen Bonding (X-Bonding): A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophile, such as the carbonyl oxygen of a neighboring pyridone dimer.[8] In the case of 3,5-dibromo-2-pyridone derivatives, these Br···O interactions can link the hydrogen-bonded dimers into tapes, sheets, or more complex 3D networks.[4][5]

  • Bromine-Bromine Contacts: Interactions between bromine atoms on adjacent molecules are also common. These are generally classified into two geometries: Type I, where the C-Br···Br-C angles are equal (α₁ ≈ α₂), and Type II, where one angle is ~180° and the other is ~90° (α₁ ≈ 180°, α₂ ≈ 90°).[9] Type II contacts are considered a form of halogen bonding and contribute significantly to the stability of the crystal packing.[1]

Comparative Crystallographic Data of Halogenated Pyridone and Pyrone Derivatives

Parameter3,5-Dinitro-2-pyridone[10]3,5-Dibromo-2-pyrone[11]3,5-Dibromo-2-pyridone (Expected)
Molecular Formula C₅H₃N₃O₅C₅H₂Br₂O₂C₅H₃Br₂NO
Crystal System OrthorhombicMonoclinicLikely Monoclinic or Orthorhombic
Space Group Pna2₁P2₁/nLikely centrosymmetric (e.g., P2₁/c)
a (Å) 12.3354.026-
b (Å) 9.63613.921-
c (Å) 5.73811.231-
**β (°) **9094.61-
Z (molecules/cell) 444 or 8
Primary Interaction C-H···O Hydrogen BondsBr···O Halogen BondsN-H···O Hydrogen Bond Dimer
Secondary Interaction π-π stackingC-H···O Hydrogen BondsBr···O Halogen Bonds, Br···Br contacts
Key Feature Molecules linked into layersMolecules form chains via halogen bondsFormation of robust R²₂(8) dimers

This table includes data for known structures and provides an expert prediction for the expected parameters of 3,5-dibromo-2-pyridone based on established principles of supramolecular chemistry.

Visualizing the Experimental Workflow and Supramolecular Assembly

Diagrams are essential for conceptualizing both the experimental process and the resulting molecular structures. The following diagrams, rendered in DOT language, illustrate a typical workflow for X-ray crystallography and the key intermolecular interactions discussed.

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Compound Synthesize & Purify 3,5-Dibromo-2-pyridone Derivative Solvent Select Appropriate Solvent System Compound->Solvent Vial Prepare Supersaturated Solution Solvent->Vial Evaporation Slow Evaporation or Vapor Diffusion Vial->Evaporation Crystal Harvest High-Quality Single Crystal Evaporation->Crystal Mount Mount Crystal on Diffractometer Crystal->Mount XRay Expose to Monochromatic X-ray Beam Mount->XRay Diffraction Collect Diffraction Pattern Data XRay->Diffraction Solve Solve Phase Problem (Direct Methods) Diffraction->Solve Refine Refine Atomic Positions & Thermal Parameters Solve->Refine Validate Validate Structure (e.g., R-factor) Refine->Validate

Caption: A typical experimental workflow for single-crystal X-ray diffraction analysis.

intermolecular_interactions cluster_dimer Primary Interaction: Hydrogen-Bonded Dimer (R²₂(8) Synthon) cluster_packing Secondary Interactions: Halogen Bonding M1 Pyridone 1 M2 Pyridone 2 M1->M2 N-H···O Dimer_Unit Hydrogen-Bonded Dimer M2->M1 O···H-N D1 Dimer A D2 Dimer B D1->D2 C-Br···O Extended_Lattice Extended Lattice

Caption: Key intermolecular interactions in brominated 2-pyridone crystal structures.

Experimental Protocol: Crystallization and X-ray Analysis

This protocol provides a robust, self-validating workflow for obtaining the crystal structure of a 3,5-dibromo-2-pyridone derivative. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Objective: To grow diffraction-quality single crystals and determine the three-dimensional structure.

Materials:

  • Purified 3,5-dibromo-2-pyridone derivative (>99% purity, confirmed by NMR/LC-MS).

  • A selection of analytical grade solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Hexane).

  • Small glass vials (1-4 mL) with loose-fitting caps or septa.

  • Stereomicroscope.

  • Single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

Methodology:

  • Solubility Screening (The Foundation):

    • Rationale: Finding a suitable solvent system is the most critical step.[2] The ideal solvent will dissolve the compound moderately at elevated temperatures and poorly at room temperature, allowing for slow, controlled precipitation.

    • Procedure: In small test tubes, assess the solubility of ~2-5 mg of the compound in 0.5 mL of various solvents, both at room temperature and upon gentle heating. Note solvents where the compound is sparingly soluble at room temperature but fully dissolves when warm. Binary solvent systems (e.g., Dichloromethane/Hexane) are often effective.

  • Crystal Growth via Slow Evaporation (The Workhorse Technique):

    • Rationale: This is the simplest method for achieving the slow decrease in solubility needed for ordered crystal growth.[2] Rapid precipitation leads to amorphous solids or poorly-ordered microcrystals.

    • Procedure: a. Prepare a nearly saturated solution of the compound in a chosen solvent or solvent system in a clean glass vial. b. Loosely cap the vial (or cover with parafilm and pierce with a needle) to allow for slow solvent evaporation over several days to weeks. c. Place the vial in a vibration-free location (e.g., a quiet drawer or a dedicated crystallization chamber). d. Monitor periodically with a stereomicroscope for the formation of clear, well-defined crystals with sharp edges.

  • Crystal Harvesting and Mounting (The Delicate Step):

    • Rationale: The selected crystal must be a single, non-twinned specimen. Mechanical shock or rapid drying can damage the fragile crystal lattice.

    • Procedure: a. Using a nylon loop or a micromanipulator, carefully remove a suitable crystal (typically 0.1-0.3 mm in all dimensions) from the mother liquor. b. Quickly coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and damage from ice formation during cooling. c. Mount the loop onto a goniometer head.

  • Data Collection and Processing (The Analysis):

    • Rationale: The crystal is rotated in the X-ray beam to collect a complete sphere of diffraction data. The intensity and position of each diffracted spot contain the information needed to reconstruct the electron density map of the molecule.

    • Procedure: a. Mount the goniometer head on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to protect the crystal from X-ray damage and reduce thermal motion. b. Center the crystal in the X-ray beam. c. Perform an initial unit cell determination. The diffractometer software will suggest a crystal system and space group. d. Set up and run a full data collection strategy, ensuring high completeness and redundancy of the data. e. Integrate the raw diffraction images and apply corrections (e.g., for Lorentz factor, polarization, and absorption) to produce a reflection file.

  • Structure Solution and Refinement (The Final Puzzle):

    • Rationale: The "phase problem" is solved using computational methods (direct methods or Patterson methods) to generate an initial electron density map. This model is then refined against the experimental data to improve its accuracy.

    • Procedure: a. Use software like SHELXT or Olex2 to solve the crystal structure. An initial model of the molecule should be visible. b. Refine the model using a least-squares algorithm (e.g., with SHELXL). This involves adjusting atomic positions, site occupancies, and atomic displacement parameters (thermal ellipsoids). c. Locate and add hydrogen atoms to the model, typically placed in calculated positions and refined using a riding model. d. The refinement is complete when the model converges and key quality indicators (R1, wR2, Goodness-of-Fit) are low, and the residual electron density map is flat.

Alternative Analytical Techniques: A Comparative Overview

While X-ray crystallography provides the ultimate structural detail, other techniques offer complementary information and are essential when single crystals cannot be obtained.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Unambiguous 3D molecular structure, bond lengths/angles, conformation, intermolecular interactions.[12][13]Provides the complete solid-state picture; the "gold standard" for structural determination.[14]Requires high-quality single crystals, which can be a significant bottleneck.[2]
Powder X-ray Diffraction (PXRD) Crystal system, unit cell parameters, phase purity, crystallinity.[15]Does not require single crystals; useful for bulk material analysis and quality control.Does not provide atomic coordinates for unknown structures; peak overlap can be problematic.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity, chemical environment of atoms (in solution), dynamic processes.[13]Provides detailed structural information in solution; essential for confirming the synthesized molecular identity.Provides an average structure in solution; does not directly report on solid-state packing or intermolecular interactions.[8]
Infrared (IR) & Raman Spectroscopy Presence of functional groups, information on hydrogen bonding (from peak shifts).Fast, non-destructive, and can be used on bulk samples. Can infer hydrogen bonding.Provides indirect structural information; interpretation can be complex.
Solid-State NMR (ssNMR) Can distinguish between polymorphs, provides information on local atomic environments in the solid state.[8]Provides atomic-level information on non-crystalline or microcrystalline solids.Lower resolution than single-crystal XRD; requires specialized equipment and expertise.

References

  • Hydrogen Bond Patterns of Dipyridone and Bis(Hydroxypyridinium) Cations. (2021). ACS Omega. Available at: [Link]

  • Hydrogen Bond Patterns of Dipyridone and Bis(Hydroxypyridinium) Cations. (2021). ACS Omega. Available at: [Link]

  • C and F solid-state NMR and X-ray crystallographic study of halogen-bonded frameworks featuring nitrogen-containing heterocycles. (2017). Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Available at: [Link]

  • Hydrogen-bonded structures of pyridone in the solid state. (n.d.). ResearchGate. Available at: [Link]

  • Crystal Structure Determination and Hydrogen-Bonding Patterns in 2-Pyridinecarboxamide. (2012). Crystal Structure Theory and Applications. Available at: [Link]

  • Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals. (2022). Crystal Growth & Design. Available at: [Link]

  • 3,5-dibromo-2H-pyran-2-one. (n.d.). PubChem. Available at: [Link]

  • Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. (2013). DiVA. Available at: [Link]

  • Crystallography Open Database (COD). (n.d.). NIF. Available at: [Link]

  • Complementary, Cooperative Ditopic Halogen Bonding and Electron Donor-Acceptor π-π Complexation in the Formation of Cocrystals. (2022). Molecules. Available at: [Link]

  • Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals. (2022). Crystal Growth & Design. Available at: [Link]

  • Chemical crystallization. (n.d.). SPT Labtech. Available at: [Link]

  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. Available at: [Link]

  • CCDC 101828: Experimental Crystal Structure Determination. (1999). University of Groningen. Available at: [Link]

  • CCDC 2342391: Experimental Crystal Structure Determination. (2024). University of Otago. Available at: [Link]

  • Cambridge Structural Database. (n.d.). Re3data.org. Available at: [Link]

  • CCDC 1994789: Experimental Crystal Structure Determination. (n.d.). Iowa Research Online. Available at: [Link]

  • Classification of the halogen-halogen interactions (types I and II) based on the observed geometry. (n.d.). ResearchGate. Available at: [Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. (n.d.). Sygnature Discovery. Available at: [Link]

  • Crystal structure of 3,5-dinitro-2-pyridone, C5H3NO(NO2)2. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2025). ResearchGate. Available at: [Link]

  • The crystal structure of bis{3,5-difluoro-2-[4-(2,4,6-trimethylphenyl)pyridin-2-yl]phenyl}(picolinato)iridium(III) and its 4-tert-butylpyridin-2-yl analogue. (n.d.). ResearchGate. Available at: [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Cambridge Crystallographic Data Centre. Available at: [Link]

  • Synthesis, investigation of the crystal structure, DFT calculations, and in silico medicinal potential of hydrazono- and aminomethylene substituted pyrazolidine-3,5-diones as potential anticancer scaffolds. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Crystallography Open Database: Search results. (n.d.). Crystallography Open Database. Available at: [Link]

  • there are 524007 entries in the selection. (n.d.). Crystallography Open Database. Available at: [Link]

  • there are 524051 entries in the selection. (n.d.). Crystallography Open Database. Available at: [Link]

  • 3,5-Dichloro-2-pyridone. (n.d.). PubChem. Available at: [Link]

  • 3,5-Dibenzoyl-2,6-dimethyl-1-pentyl-4-pyridone. (n.d.). Acta Crystallographica Section E. Available at: [Link]

  • CCDC 1994789: Experimental Crystal Structure Determination. (n.d.). Iowa Research Online. Available at: [Link]

  • CCDC 2439985: Experimental Crystal Structure Determination. (n.d.). Iowa Research Online. Available at: [Link]

  • Introduction to X-ray analysis using the diffraction method. (n.d.). Chem Connections. Available at: [Link]

  • 7.3: X-ray Crystallography. (2022). Chemistry LibreTexts. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of 3,5-Dibromopyridine versus Other Dihalopyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of the reactivity of 3,5-dibromopyridine against other dihalopyridine isomers. It is designed for researchers, scientists, and professionals in drug development, offering objective analysis supported by experimental data to inform synthetic strategy and decision-making.

Introduction: The Strategic Importance of Dihalopyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, present in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Dihalopyridines serve as exceptionally versatile building blocks, offering two distinct points for synthetic elaboration. The strategic choice of a dihalopyridine isomer is critical, as the position of the halogen atoms profoundly dictates the molecule's reactivity, influencing reaction outcomes, regioselectivity, and the required experimental conditions.

This guide focuses on 3,5-dibromopyridine, comparing its synthetic behavior to other common dihalopyridine isomers. While isomers with halogens at the 2-, 4-, or 6-positions are activated towards certain transformations, the unique electronic and steric environment of 3,5-dibromopyridine presents both distinct challenges and opportunities. Understanding these differences is paramount for designing efficient and selective synthetic routes.

Foundational Principles of Dihalopyridine Reactivity

The reactivity of any dihalopyridine is governed by a confluence of electronic effects, steric factors, and the intrinsic properties of the carbon-halogen bond.

  • Electronic Effects : The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the α- (2,6) and γ- (4) positions. Consequently, these positions are "activated" towards both the oxidative addition step in many palladium-catalyzed cross-coupling reactions and toward nucleophilic aromatic substitution (SNAr).[3] Conversely, the β- (3,5) positions are comparatively electron-rich, rendering them less susceptible to these transformations. Theoretical studies and experimental data consistently show that the stability of reaction intermediates dictates this reactivity pattern.[3] For instance, in SNAr, attack at the 2- or 4-position allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative nitrogen atom, a stabilizing interaction not possible with attack at the 3- or 5-position.[3]

  • Steric Effects : The spatial arrangement of atoms can significantly influence reaction rates.[4][5] In dihalopyridines, steric hindrance can arise from the halogen's proximity to the nitrogen atom or another bulky substituent, potentially impeding the approach of a catalyst's metal center or a nucleophile.[4] This is often a key factor in achieving regioselectivity in polyhalogenated systems.

  • Carbon-Halogen Bond Strength : A fundamental principle in cross-coupling reactions is that reactivity is inversely proportional to the carbon-halogen (C-X) bond dissociation energy.[2][6] The generally accepted order of reactivity is C-I > C-Br > C-Cl > C-F.[6] This trend directly correlates with the ease of the oxidative addition step, which is often rate-determining.[2] Therefore, for a given isomeric position, a bromopyridine will almost always be more reactive than its chloro-analogue, requiring milder conditions and less specialized catalysts.[2][7]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most common methods for functionalizing dihalopyridines. The performance of 3,5-dibromopyridine in these reactions is markedly different from its isomers.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. Here, the electronic activation of the halogen position is a dominant factor.

  • 3,5-Dibromopyridine : The two bromine atoms are in electronically equivalent, unactivated positions. This can be an advantage for symmetrical disubstitution. Achieving selective monosubstitution can be challenging and often requires careful control of stoichiometry and reaction conditions.

  • Other Isomers (e.g., 2,4-dibromopyridine) : A clear hierarchy of reactivity exists. The C2-Br bond is the most activated and will typically react first, followed by the C4-Br bond.[8] This predictable selectivity allows for sequential, controlled functionalization that is difficult to achieve with the 3,5-isomer. Studies have shown that ligand and catalyst choice can sometimes even invert this conventional selectivity.[8]

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Dihalopyridines

DihalopyridineCoupling PartnerCatalyst/LigandConditionsProduct(s) & Yield(s)Reference(s)
3,5-DibromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃, Dioxane/H₂O, 80°C3,5-Diphenylpyridine (85%)[9]
2,4-DibromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃, Toluene/EtOH/H₂O, 80°C2-Phenyl-4-bromopyridine (78%)[8]
2,6-Dichloropyridine4-Tolylboronic acidPd₂(dba)₃ / SPhosK₃PO₄, Toluene/H₂O, 100°C2-Chloro-6-(4-tolyl)pyridine (92%)[2]
5-Bromo-2-chloropyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃, DME/H₂O, 80°C5-Phenyl-2-chloropyridine (88%)
Buchwald-Hartwig Amination

This C-N bond-forming reaction is crucial for synthesizing anilines and other amino-heterocycles. The reactivity trends mirror those seen in Suzuki coupling.[10][11]

  • 3,5-Dibromopyridine : The unactivated positions require more forcing conditions (higher temperatures, stronger bases, and more sophisticated ligands) to achieve efficient amination compared to other isomers.[12][13]

  • Other Isomers (e.g., 2,4-dichloropyridine) : Highly regioselective mono-amination at the more activated C2 position can be achieved readily, even at lower temperatures.[12] The second amination at C4 requires significantly higher temperatures, providing a clear window for selective synthesis.[12] The general reactivity order for halopyridines in Buchwald-Hartwig coupling is I > Br > Cl, and the positional order is 4- > 2- > 3-.[13]

Sonogashira Coupling

The Sonogashira coupling enables the synthesis of alkynylpyridines.[14][15] The reactivity is again dictated by the halogen's position and nature.

  • 3,5-Dibromopyridine : Symmetrical dialkynylation proceeds efficiently under standard Sonogashira conditions.[16]

  • Polyhalogenated Pyridines : In substrates with multiple different halogens, such as 3,5-dibromo-2,6-dichloropyridine, chemoselectivity can be achieved. The more reactive C-Br bonds at the 3 and 5 positions undergo Sonogashira coupling preferentially over the C-Cl bonds at the 2 and 6 positions, allowing for the synthesis of complex, selectively substituted pyridines.[16]

Diagram 1: General Catalytic Cycle for Palladium Cross-Coupling Reactions

Palladium Cross-Coupling Cycle cluster_legend Key Steps Pd0 Pd(0)Ln OxAdd R-Pd(II)(X)Ln (Oxidative Addition Intermediate) Pd0->OxAdd R-X Trans R-Pd(II)(R')Ln (Transmetalation Intermediate) OxAdd->Trans R'-M Trans->Pd0 RedElim R-R' (Coupled Product) Trans->RedElim Reductive Elimination key R-X = Aryl/Vinyl Halide R'-M = Organometallic Reagent (e.g., Boronic Acid, Organozinc)

Caption: The catalytic cycle for common Pd-catalyzed cross-coupling reactions.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions involve the attack of a nucleophile on the aromatic ring, displacing a leaving group.[17] This mechanism is fundamentally different from cross-coupling and highlights the most dramatic reactivity difference between 3,5-dibromopyridine and its isomers.

  • 3,5-Dibromopyridine : It is generally unreactive towards SNAr. The reaction proceeds via a negatively charged Meisenheimer intermediate. For attack at the 3- or 5-position, the negative charge is distributed across carbon atoms only. This is energetically unfavorable.[3]

  • Other Isomers (e.g., 2,4-Dichloropyridine) : These isomers are highly reactive in SNAr. Attack by a nucleophile at the 2- or 4-position allows for the formation of a resonance-stabilized intermediate where the negative charge is placed on the electronegative nitrogen atom.[3][18] This provides a low-energy pathway for the reaction, often allowing it to proceed under mild conditions. The reactivity order is typically F > Cl > Br > I, as the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electron-withdrawing halogen.[19]

Diagram 2: SNAr Intermediate Stability

SNAr_Mechanism SₙAr Mechanism: Positional Effects in Pyridine cluster_0 Attack at C-4 (Favored) cluster_1 Attack at C-3 (Disfavored) C4_Start 4-Halopyridine C4_Intermediate Meisenheimer Intermediate (Charge on N) C4_Start->C4_Intermediate + Nu⁻ C4_Product 4-Substituted Pyridine C4_Intermediate->C4_Product - X⁻ C4_Resonance [...-N⁻=...] C4_Intermediate->C4_Resonance Resonance Stabilization C3_Start 3-Halopyridine C3_Intermediate Meisenheimer Intermediate (No Charge on N) C3_Start->C3_Intermediate + Nu⁻ C3_Product 3-Substituted Pyridine C3_Intermediate->C3_Product - X⁻ C3_No_Resonance [Charge on Carbon only] C3_Intermediate->C3_No_Resonance Less Stabilization

Caption: Stabilization of the SₙAr intermediate is key to reactivity.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol provides a framework for objectively comparing the reactivity of 3,5-dibromopyridine and 2,4-dibromopyridine in a standard Suzuki-Miyaura reaction.

Objective : To compare the reaction rate and product distribution for the monocoupling of phenylboronic acid with 3,5-dibromopyridine versus 2,4-dibromopyridine under identical conditions.

Materials :

  • 3,5-Dibromopyridine (1.0 mmol, 1.0 equiv)

  • 2,4-Dibromopyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (10 mL, anhydrous)

  • Water (2.5 mL, degassed)

  • Internal standard (e.g., dodecane)

Procedure :

  • Catalyst Pre-formation (Rationale) : In two separate oven-dried Schlenk flasks under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ and PPh₃. The ligand is crucial for stabilizing the Pd(0) active species and facilitating the catalytic cycle. A PPh₃:Pd ratio of 4:1 is a common starting point for simple systems.

  • Reagent Addition : To each flask, add the respective dihalopyridine (3,5-dibromo or 2,4-dibromo), phenylboronic acid, K₂CO₃, and the internal standard. The base is essential for the transmetalation step, activating the boronic acid.

  • Solvent Addition : Add the degassed 1,4-dioxane and water. A biphasic solvent system is common for Suzuki couplings, aiding in the dissolution of both organic and inorganic reagents. Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction Execution : Place both flasks in a preheated oil bath at 80°C and stir vigorously.

  • Monitoring (Rationale) : At set time intervals (e.g., 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot from each reaction mixture under inert atmosphere. Quench with water, extract with ethyl acetate, and analyze by GC-MS or LC-MS. This time-course analysis provides quantitative data on the consumption of starting material and the formation of mono- and di-substituted products, allowing for a direct comparison of reaction rates.

  • Analysis : Compare the conversion rates. It is expected that 2,4-dibromopyridine will react significantly faster, yielding primarily 2-phenyl-4-bromopyridine. 3,5-Dibromopyridine will react more slowly, and careful analysis will be needed to quantify the formation of 3-bromo-5-phenylpyridine versus any 3,5-diphenylpyridine.

Diagram 3: Experimental Workflow for Reactivity Comparison

Experimental Workflow start Start: Prepare Two Parallel Reactions reagents1 Flask A: 3,5-Dibromopyridine + Phenylboronic Acid + Catalyst/Base/Solvent start->reagents1 reagents2 Flask B: 2,4-Dibromopyridine + Phenylboronic Acid + Catalyst/Base/Solvent start->reagents2 reaction Heat both flasks at 80°C with vigorous stirring reagents1->reaction reagents2->reaction sampling Take aliquots at t = 1, 2, 4, 8, 24h reaction->sampling analysis Quench & Analyze via GC-MS/LC-MS sampling->analysis compare Compare: - Starting Material Consumption - Product Formation Rate - Regioisomer Distribution analysis->compare end Conclusion on Relative Reactivity compare->end

Caption: Workflow for comparing dihalopyridine reactivity.

Conclusion and Strategic Outlook

The reactivity of 3,5-dibromopyridine is fundamentally different from that of other dihalopyridine isomers due to the electronic nature of its C-Br bonds located at the meta-positions relative to the ring nitrogen.

  • In Palladium-Catalyzed Cross-Coupling : 3,5-Dibromopyridine is generally less reactive than isomers with halogens at the activated 2-, 4-, or 6-positions. However, its C₂ symmetry is advantageous for the synthesis of 3,5-disubstituted pyridines, avoiding the regioselectivity issues that can complicate reactions with unsymmetrical dihalopyridines.

  • In Nucleophilic Aromatic Substitution : 3,5-Dibromopyridine is essentially inert under typical SNAr conditions, whereas isomers like 2,4- or 2,6-dihalopyridines are highly activated and react readily.

For the synthetic chemist, this guide underscores a critical principle: the choice of dihalopyridine isomer is a strategic decision that dictates the available synthetic pathways. While 2,4- and 2,6-isomers offer facile, often regioselective functionalization via both cross-coupling and SNAr, 3,5-dibromopyridine is the preferred substrate for accessing the 3,5-disubstitution pattern, a motif of increasing importance in drug discovery, through robust cross-coupling methodologies.

References

  • Title: Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries Source: ResearchGate URL: [Link]

  • Title: Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines Source: ResearchGate URL: [Link]

  • Title: The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation Source: ACS Publications URL: [Link]

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Safety Operating Guide

Safeguarding Your Research: A Practical Guide to Handling 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is proactive risk mitigation. By understanding the potential hazards and implementing the following operational and disposal plans, you can handle this compound with confidence, ensuring the integrity of your research and, most importantly, your personal safety.

Hazard Identification and Risk Assessment

Based on analogous compounds, 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid is presumed to be a hazardous substance. The primary risks are associated with its irritant properties and potential toxicity.

Anticipated Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2]

  • Eye Irritation: Poses a risk of serious eye irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[2]

  • Harmful if Swallowed: Similar compounds are classified as harmful if ingested.[3]

A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used and the nature of the experimental procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent use of appropriate PPE is non-negotiable when handling 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid. The following table outlines the minimum required PPE.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Glasses & Face ShieldSafety glasses with side shields or goggles are mandatory. A face shield should be worn over safety glasses when there is a risk of splashing.[4]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for protection against a broad range of chemicals.[4][5] Always inspect gloves for damage before use and change them immediately if contact with the chemical occurs.[4]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned to maximize skin coverage.[4]
Foot Protection Closed-toe ShoesShoes that completely cover the foot are required. Perforated shoes, sandals, and open-toed footwear are not permitted in the laboratory.[4]
Respiratory Protection RespiratorAll handling of this solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[5][6]

Operational Workflow: From Receipt to Disposal

A structured approach to handling this compound is crucial for minimizing exposure and preventing accidents.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][7]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[1][2][5]

Handling and Use

The following diagram illustrates the essential steps for the safe handling of 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area 1. Designate Work Area (Clean & Uncluttered) verify_hood 2. Verify Fume Hood Functionality prep_area->verify_hood Next don_ppe 3. Don All Required PPE verify_hood->don_ppe Next weigh 4. Weigh Compound in Fume Hood don_ppe->weigh Proceed to Handling dissolve 5. Dissolve/Use in Reaction weigh->dissolve Next decontaminate 6. Decontaminate Glassware & Surfaces dissolve->decontaminate Proceed to Cleanup dispose 7. Dispose of Waste Properly decontaminate->dispose Next doff_ppe 8. Doff PPE dispose->doff_ppe Next wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands Final Step

Safe Handling Workflow
Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent the spread of contamination.

Spill Response Protocol:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Contain: For a solid spill, carefully sweep up the material to avoid raising dust and place it into a sealed, labeled container for disposal.[1][8][9]

  • Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Waste Disposal

All waste containing 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Collect all waste in clearly labeled, sealed containers.

  • Dispose of the waste in accordance with your institution's and local environmental regulations.[2][10] Do not dispose of it down the drain or in regular trash.

Emergency Procedures and First Aid

Immediate and correct first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Conclusion

By integrating these safety protocols into your laboratory workflow, you can effectively manage the risks associated with handling 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid. A proactive approach to safety, grounded in a thorough understanding of potential hazards and the consistent application of control measures, is the cornerstone of responsible and successful research.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 5-Bromo-2-pyridineacetic acid.
  • BenchChem. (2025). Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene.
  • Sigma-Aldrich. (2024, March 4). Safety Data Sheet: 2,4-Pyridinedicarboxylic acid monohydrate.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet: 5-Bromo-3-pyridylacetic acid.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • BASF. (2026, February 20). Safety data sheet.
  • Jubilant Ingrevia. (n.d.). 3,5-Dibromopyridine Safety Data Sheet.
  • Flinn Scientific, Inc. (2002, November 25). Material Safety Data Sheet: Dibromoacetic Acid.
  • Fisher Scientific. (2016, February 8). Safety Data Sheet: 3,5-Dibromoaniline.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Pyridylacetic acid hydrochloride.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • Sigma-Aldrich. (n.d.). Handling Pyrophoric Reagents.
  • Sigma-Aldrich. (2024, March 4). Safety Data Sheet: Erbium(III) acetylacetonate hydrate.
  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Organic Syntheses. (2015, May 29). Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid.
  • National Institutes of Health. (n.d.). Dibromoacetic Acid.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • BLD Pharmatech Ltd. (2025, February 25). 5-Bromo-2-pyridinecarboxylic Acid - SAFETY DATA SHEET.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.